Product packaging for but-3-yn-2-yl 4-methylbenzenesulfonate(Cat. No.:CAS No. 53487-52-8)

but-3-yn-2-yl 4-methylbenzenesulfonate

Cat. No.: B1268337
CAS No.: 53487-52-8
M. Wt: 224.28 g/mol
InChI Key: XWRDBUBKBUYLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

But-3-yn-2-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H12O3S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
The exact mass of the compound p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3S B1268337 but-3-yn-2-yl 4-methylbenzenesulfonate CAS No. 53487-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRDBUBKBUYLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53487-52-8
Record name but-3-yn-2-yl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to But-3-yn-2-yl 4-methylbenzenesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative resource on the chemical properties, synthesis, and reactivity of the versatile bifunctional reagent, but-3-yn-2-yl 4-methylbenzenesulfonate.

This technical guide provides a comprehensive overview of this compound, a valuable intermediate in organic synthesis. With its unique combination of a terminal alkyne and a tosylate leaving group, this compound offers a wide range of possibilities for the construction of complex molecular architectures, making it a molecule of significant interest to researchers in medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known as 1-methyl-2-propynyl p-toluenesulfonate, is a solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₃S[2]
Molecular Weight 224.28 g/mol [2]
CAS Number 53487-52-8[2]
IUPAC Name This compound[2]
Synonyms 1-Butyn-3-yl p-toluenesulfonate, 2-tosyloxy-3-butyne, (RS)-1-Methyl-2-propynyl p-toluenesulfonate[2]
Physical Form Solid[1]
Melting Point 49 - 51 °C[1]
Solubility Soluble in various organic solvents.
Storage Store under inert gas.[1]

Spectroscopic Characterization

The structural features of this compound can be confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl group on the benzene ring, the methine proton adjacent to the oxygen and alkyne, the methyl group of the butynyl moiety, and the terminal alkyne proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the tosyl group, the butynyl chain, and the terminal alkyne.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching), the carbon-carbon triple bond of the alkyne, and the aromatic ring.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the tosylation of the corresponding alcohol, but-3-yn-2-ol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[3]

Detailed Experimental Protocol (General Procedure):

A general procedure for the tosylation of a secondary alcohol is as follows:

  • Reaction Setup: To a solution of but-3-yn-2-ol in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride.

  • Base Addition: Slowly add a base, such as pyridine or triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

G cluster_synthesis Synthesis Workflow start But-3-yn-2-ol reaction Tosylation Reaction (0 °C to room temp.) start->reaction reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine (or other base) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the presence of two key functional groups: the tosylate and the terminal alkyne.

The Tosylate Group as a Leaving Group: The tosylate moiety is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of nucleophiles via Sₙ2 reactions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

G cluster_reactivity Reactivity at the Tosylate Group reactant But-3-yn-2-yl 4-methylbenzenesulfonate reaction Sₙ2 Reaction reactant->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product Substituted Product reaction->product leaving_group p-Toluenesulfonate (Good Leaving Group) reaction->leaving_group

References

An In-depth Technical Guide to but-3-yn-2-yl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of but-3-yn-2-yl 4-methylbenzenesulfonate, a versatile bifunctional reagent in organic synthesis. The document details its chemical identity, including its IUPAC name and a list of common synonyms. Key physical and chemical properties are summarized in a structured table. A detailed experimental protocol for its synthesis from but-3-yn-2-ol and p-toluenesulfonyl chloride is provided, alongside representative protocols for its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The guide also includes a visualization of its synthetic utility in a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling them to effectively utilize this compound in the synthesis of complex molecular architectures.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

  • 1-Methyl-2-propynyl p-toluenesulfonate

  • 1-Butyn-3-yl p-toluenesulfonate

  • 3-Butyn-2-yl tosylate

  • (RS)-1-Methyl-2-propynyl p-toluenesulfonate

  • p-Toluenesulfonic acid 1-butyn-3-yl ester

  • 2-Tosyloxy-3-butyne

  • 1-butyn-3-ol tosylate

  • (1-butyn-3-yl)tosylate

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₂O₃S[1]
Molecular Weight 224.28 g/mol [1]
Appearance Solid
Melting Point 49-51 °C
InChI Key XWRDBUBKBUYLQI-UHFFFAOYSA-N[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C[1]
CAS Number 53487-52-8

Synthesis and Reactions

This compound is a valuable synthetic intermediate due to the presence of two key functional groups: a terminal alkyne and a tosylate, which is an excellent leaving group. This unique combination allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Synthesis of this compound

The compound is typically synthesized from the corresponding alcohol, but-3-yn-2-ol, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • But-3-yn-2-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq).

    • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

  • Expected Yield: 85-95%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point can be determined.

Reactivity and Synthetic Applications

The dual functionality of this compound allows for its participation in a range of important organic reactions.

The tosylate group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the propargylic position.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Water

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting azide product by column chromatography if necessary.

  • Expected Yield: >90%

The terminal alkyne functionality can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form a new carbon-carbon bond with aryl or vinyl halides.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

  • Materials:

    • This compound

    • Iodobenzene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA, anhydrous and degassed)

    • Tetrahydrofuran (THF, anhydrous and degassed)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

    • Add a solution of this compound (1.2 eq) and iodobenzene (1.0 eq) in a 2:1 mixture of anhydrous and degassed THF and TEA (0.2 M).

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the coupled product.

  • Yields: Typically range from 70-95% depending on the specific substrates and conditions.[1]

Synthetic Workflow and Logical Relationships

The synthetic utility of this compound can be visualized as a central hub from which various molecular scaffolds can be accessed. The following diagram illustrates the logical workflow of its synthesis and subsequent key reactions.

G cluster_synthesis Synthesis cluster_reactions Reactions But-3-yn-2-ol But-3-yn-2-ol Target but-3-yn-2-yl 4-methylbenzenesulfonate But-3-yn-2-ol->Target 1. TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Target 2. Pyridine Pyridine Pyridine->Target 3. (Base) Substitution_Product Nucleophilic Substitution Product Target->Substitution_Product SN2 Reaction Coupling_Product Sonogashira Coupling Product Target->Coupling_Product Sonogashira Coupling Nucleophile Nucleophile (e.g., N3-) Nucleophile->Substitution_Product Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Coupling_Product Pd_Catalyst Pd Catalyst, Cu(I), Base Pd_Catalyst->Coupling_Product

Caption: Synthetic workflow of this compound.

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its alkyne and tosylate functionalities provide chemists with a powerful tool for the construction of complex molecules. The experimental protocols and synthetic workflow detailed in this guide offer a practical framework for its application in research and development, particularly in the fields of medicinal chemistry and materials science where the introduction of alkynyl and propargylic moieties is of significant interest.

References

An In-Depth Technical Guide to 1-Butyn-3-yl p-Toluenesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-Butyn-3-yl p-toluenesulfonate, a bifunctional molecule featuring a terminal alkyne and a tosylate leaving group, is a versatile reagent in organic synthesis. Its unique structure makes it particularly valuable in the field of medicinal chemistry and drug development, primarily as a building block for the introduction of an alkynyl moiety. This guide provides a comprehensive overview of its physical properties, synthesis, and applications, with a focus on its role in the powerful "click chemistry" platform.

Core Physical and Chemical Properties

1-Butyn-3-yl p-toluenesulfonate is commercially available, though there are some discrepancies in the reported physical state at room temperature, with some sources describing it as a liquid and others as a solid. This may be due to polymorphism or the presence of impurities. Researchers should be mindful of these variations when handling the compound.

Table 1: Physical and Chemical Properties of 1-Butyn-3-yl p-Toluenesulfonate

PropertyValueSource(s)
CAS Number 53487-52-8[1]
Molecular Formula C₁₁H₁₂O₃S[2]
Molecular Weight 224.28 g/mol [2]
Physical State White solid or colorless to light yellow liquid[2]
Melting Point 52 °C
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents
SMILES CC(C#C)OS(=O)(=O)c1ccc(C)cc1[1]
InChI Key XWRDBUBKBUYLQI-UHFFFAOYSA-N[1]

Synthesis of 1-Butyn-3-yl p-Toluenesulfonate

The most common laboratory synthesis of 1-butyn-3-yl p-toluenesulfonate involves the reaction of 3-butyn-2-ol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Synthesis 3-Butyn-2-ol 3-Butyn-2-ol Reaction Tosyl Esterification 3-Butyn-2-ol->Reaction p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl_chloride->Reaction Pyridine Pyridine (base) Pyridine->Reaction Product 1-Butyn-3-yl p-Toluenesulfonate Reaction->Product Byproduct Pyridinium chloride Reaction->Byproduct Click_Chemistry_Workflow cluster_synthesis Synthesis of Building Blocks cluster_reaction Click Chemistry Reaction cluster_product Product cluster_application Drug Development Applications Molecule_A Molecule A (e.g., drug scaffold) with Azide CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Molecule_A->CuAAC Molecule_B 1-Butyn-3-yl p-Toluenesulfonate (Alkyne source) Molecule_B->CuAAC Triazole_Product New Molecular Entity (Triazole Linkage) CuAAC->Triazole_Product Screening High-Throughput Screening Triazole_Product->Screening Optimization Lead Optimization Triazole_Product->Optimization Bioconjugation Bioconjugation Triazole_Product->Bioconjugation

References

In-Depth Technical Guide: Characterization of CAS No. 53487-52-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for the compound with CAS number 53487-52-8. This molecule is identified as p-Toluenesulfonic acid 1-butyn-3-yl ester , also known by its IUPAC name, but-3-yn-2-yl 4-methylbenzenesulfonate . It is a sulfonate ester containing a terminal alkyne functional group, making it a valuable building block in organic synthesis, particularly in the field of click chemistry. This document summarizes its chemical and physical properties, provides detailed spectroscopic data and experimental protocols, and explores its potential applications.

Chemical and Physical Properties

The fundamental properties of p-Toluenesulfonic acid 1-butyn-3-yl ester are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 53487-52-8[1]
IUPAC Name This compound[1]
Synonyms p-Toluenesulfonic acid 1-butyn-3-yl ester, 1-Butyn-3-yl p-toluenesulfonate, 1-Methyl-2-propynyl p-toluenesulfonate, (RS)-1-Methyl-2-propynyl p-toluenesulfonate[1]
Molecular Formula C₁₁H₁₂O₃S[1]
Molecular Weight 224.28 g/mol [1]
Appearance Crystalline powder, solid[2]
Melting Point 52 °C[2]
Purity ≥95%[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and confirmation of the identity and purity of a chemical compound. Below are the key spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Ionm/z (Predicted)Description
[M]⁺224Molecular Ion
[C₇H₇SO₂]⁺155p-Toluenesulfonyl cation
[C₇H₇]⁺91Tropylium ion
[C₄H₅O]⁺69But-3-yn-2-yl cation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific peak assignments and coupling constants from experimental data are not publicly available, typical chemical shift ranges for the protons and carbons in this molecule can be predicted based on its structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

¹H NMR (Proton NMR):

  • Aromatic protons (AA'BB' system): ~7.3-7.8 ppm

  • CH proton adjacent to the ester and alkyne: ~5.0-5.5 ppm

  • Terminal alkyne proton (CH): ~2.5 ppm

  • Methyl protons on the aromatic ring (CH₃): ~2.4 ppm

  • Methyl protons adjacent to the chiral center (CH₃): ~1.5 ppm

¹³C NMR (Carbon NMR):

  • Aromatic carbons: ~127-145 ppm

  • Alkynyl carbons (C≡C): ~70-85 ppm

  • Carbon bearing the ester group (CH-O): ~70-80 ppm

  • Methyl carbon on the aromatic ring: ~21 ppm

  • Methyl carbon adjacent to the chiral center: ~22 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is often acquired using a KBr wafer or as a neat film (ATR).[1]

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C≡C-H (alkyne C-H stretch)~3300 cm⁻¹
C=C (aromatic C=C stretch)~1600 cm⁻¹
S=O (sulfonate S=O stretch)~1350 and ~1170 cm⁻¹
C-O (ester C-O stretch)~1190 cm⁻¹

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds.

Synthesis of this compound

Materials:

  • 3-Butyn-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Dissolve 3-butyn-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using column chromatography on silica gel.[3]

Typical Eluent System: A mixture of ethyl acetate and hexanes. The polarity of the eluent system should be optimized based on TLC analysis.

Analytical Methods

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The structure is confirmed using the spectroscopic methods detailed in Section 3.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity or the signaling pathways directly involving this compound. As a sulfonate ester, it can act as an alkylating agent, a property that is often associated with genotoxicity. However, its primary utility in research appears to be as a synthetic intermediate. Its terminal alkyne functionality makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

The following diagram illustrates the general workflow for utilizing this compound in a click chemistry reaction to synthesize a triazole derivative.

G cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_product Product A but-3-yn-2-yl 4-methylbenzenesulfonate (CAS 53487-52-8) C Copper(I) Catalyst A->C B Azide-containing molecule (R-N3) B->C D 1,2,3-Triazole Derivative C->D

Click chemistry workflow.

This workflow demonstrates how this compound can be used to link with an azide-functionalized molecule, which could be a fluorescent dye, a drug molecule, or a biomolecule, to form a stable triazole conjugate. This versatility makes it a valuable tool in drug discovery and chemical biology for creating novel molecular probes and bioconjugates.

Conclusion

p-Toluenesulfonic acid 1-butyn-3-yl ester (CAS No. 53487-52-8) is a well-characterized organic compound with significant potential as a synthetic building block. This guide has provided a summary of its key physical and spectroscopic properties, along with generalized experimental protocols for its synthesis and purification. While direct biological activity data is scarce, its utility in click chemistry highlights its importance for the development of new chemical entities and research tools in the fields of medicinal chemistry and chemical biology. Further research is warranted to explore the potential biological effects of this compound and its derivatives.

References

In-depth Technical Guide on the Electronic Effects of the Terminal Alkyne in But-3-yn-2-yl Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the terminal alkyne moiety in but-3-yn-2-yl tosylate, a secondary homopropargyl tosylate. The participation of the carbon-carbon triple bond in the solvolysis of this compound is examined through a detailed discussion of anchimeric assistance. This guide synthesizes available data on the reactivity of analogous systems, outlines detailed experimental protocols for the synthesis and solvolysis of the title compound, and presents reaction mechanisms through clear, structured diagrams. The content is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the subtle yet significant electronic interactions of terminal alkynes in nucleophilic substitution reactions.

Introduction

The electronic influence of neighboring groups in nucleophilic substitution reactions is a cornerstone of physical organic chemistry. The participation of a neighboring group, termed anchimeric assistance, can lead to significant rate enhancements and stereochemical control.[1][2] While the role of alkenes and aryl groups in stabilizing developing positive charge at a reaction center is well-documented, the participation of the π-electrons of a carbon-carbon triple bond is a more nuanced topic. This guide focuses on the electronic effects of the terminal alkyne in but-3-yn-2-yl tosylate, a model system for understanding the role of a homopropargylic triple bond in solvolysis reactions.

The key question addressed is the extent to which the terminal alkyne in but-3-yn-2-yl tosylate participates in the departure of the tosylate leaving group and influences the stability of the resulting carbocationic intermediate. Understanding these effects is crucial for predicting reactivity and designing synthetic routes involving propargyl and homopropargyl systems, which are valuable building blocks in medicinal chemistry and materials science.

Electronic Effects of the Terminal Alkyne

The terminal alkyne in but-3-yn-2-yl tosylate can exert two primary electronic effects:

  • Inductive Effect: The sp-hybridized carbon atoms of the alkyne are more electronegative than sp3-hybridized carbons. This leads to an electron-withdrawing inductive effect (-I effect), which would be expected to destabilize a developing positive charge at the C-2 position and thus decrease the rate of solvolysis compared to its saturated analog, butan-2-yl tosylate.

  • Neighboring Group Participation (Anchimeric Assistance): The π-electrons of the triple bond can participate in the displacement of the leaving group, leading to a stabilized, bridged-cation intermediate. This participation, if it occurs, would lead to an enhanced rate of solvolysis. The effectiveness of this assistance depends on the geometry of the transition state and the stability of the resulting intermediate. It has been noted that anchimeric assistance by triple bonds is generally less effective than that from double bonds, partly because vinyl cations are not very stable.

The overall electronic effect is a balance between these two opposing factors. The observed reactivity of but-3-yn-2-yl tosylate in solvolysis will reveal which effect is dominant.

Quantitative Data on Solvolysis Rates

CompoundSolventTemperature (°C)Relative Rate (k_alkyne / k_alkane)
2,2-dimethyl-3-pentyn-1-yl tosylate vs. 2,2-dimethyl-1-pentyl tosylateFormic Acid756

This six-fold rate enhancement provides clear evidence for anchimeric assistance by the triple bond in this primary system. For the secondary system, but-3-yn-2-yl tosylate, a similar or even more pronounced effect might be expected due to the greater stability of a secondary carbocationic intermediate.

For a baseline comparison, the solvolysis of a simple secondary tosylate, 2-butyl tosylate, has been studied in 50% trifluoroethanol at 30°C, with a rate constant of approximately 1 x 10⁻⁵ s⁻¹.

Experimental Protocols

Synthesis of But-3-yn-2-yl Tosylate

This procedure is adapted from standard methods for the tosylation of secondary alcohols.

Materials:

  • But-3-yn-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford but-3-yn-2-yl tosylate as a solid.

Solvolysis of But-3-yn-2-yl Tosylate (Acetolysis)

This protocol describes a typical procedure for studying the solvolysis in acetic acid.

Materials:

  • But-3-yn-2-yl tosylate

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard for GC/NMR analysis (e.g., dodecane)

Procedure:

  • Prepare a solution of but-3-yn-2-yl tosylate (approx. 0.05 M) and anhydrous sodium acetate (approx. 0.1 M) in glacial acetic acid. The sodium acetate acts as a buffer to neutralize the toluenesulfonic acid produced during the reaction.

  • Add a known amount of an internal standard.

  • Maintain the reaction mixture at a constant temperature (e.g., 50 °C) in a thermostated bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench them in a cold mixture of diethyl ether and water.

  • Wash the ether layer with saturated sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the composition of the organic layer by gas chromatography (GC) and/or ¹H NMR spectroscopy to determine the disappearance of the starting material and the appearance of products.

  • The rate constant can be determined by plotting ln([starting material]) versus time. The product distribution can be determined from the relative peak areas in the chromatogram or integrals in the NMR spectrum.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and the general workflow for the synthesis and solvolysis experiments.

Synthesis_Workflow cluster_synthesis Synthesis of But-3-yn-2-yl Tosylate Reactants But-3-yn-2-ol + TsCl + Pyridine Reaction Reaction in DCM at 0°C Reactants->Reaction 1. Workup Aqueous Workup Reaction->Workup 2. Purification Column Chromatography Workup->Purification 3. Product But-3-yn-2-yl Tosylate Purification->Product 4.

Caption: General workflow for the synthesis of but-3-yn-2-yl tosylate.

Solvolysis_Mechanism cluster_mechanism Solvolysis of But-3-yn-2-yl Tosylate cluster_pathways Possible Pathways Start But-3-yn-2-yl Tosylate SN2 SN2 Pathway Start->SN2 SN1 SN1 Pathway (Anchimeric Assistance) Start->SN1 Products Solvolysis Products (e.g., Acetate, Alcohol, Rearranged Products) SN2->Products Intermediate Bridged Carbocation Intermediate SN1->Intermediate Intermediate->Products

Caption: Possible solvolysis pathways for but-3-yn-2-yl tosylate.

Conclusion

The electronic effects of the terminal alkyne in but-3-yn-2-yl tosylate are a result of a competition between an electron-withdrawing inductive effect and stabilizing anchimeric assistance from the π-system. Based on data from analogous systems, it is likely that anchimeric assistance plays a significant role, leading to a modest rate enhancement in solvolysis compared to the saturated counterpart. The exact magnitude of this effect and the distribution of products would need to be determined experimentally for this specific substrate. The provided experimental protocols offer a solid foundation for such an investigation. A thorough understanding of these electronic effects is paramount for the rational design and synthesis of complex molecules containing the homopropargyl motif, which are of significant interest in various fields of chemical research, including drug development.

References

An In-depth Technical Guide to the Stability and Reactivity of C11H12O3S Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C11H12O3S encompasses a variety of isomers with distinct chemical properties and applications. This guide provides a detailed analysis of the stability and reactivity of two prominent isomers: (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid and 3-Butynyl p-toluenesulfonate . The information presented is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Isomer Profiles

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

This chiral thioester is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Zofenopril, an antihypertensive drug.[1] Its structure features a benzoylthio group and a carboxylic acid moiety on a methylated propanoic acid backbone.

Stability: The compound is described as a white to off-white crystalline solid with a shelf life of approximately two years when stored properly in a cool, dry, and well-ventilated place.[2] It exhibits favorable stability under various conditions, making it a reliable tool in chemical synthesis.[3]

Reactivity: The primary reactivity of this molecule centers around the carboxylic acid and thioester functionalities. The carboxylic acid can be converted to an acid chloride, a common step in amide bond formation, as seen in the synthesis of Zofenopril.[4] The thioester group is instrumental in the formation of carbon-sulfur bonds, a crucial aspect in the synthesis of various bioactive molecules.[3]

3-Butynyl p-toluenesulfonate

This compound is a versatile bifunctional reagent containing a terminal alkyne and a tosylate group, making it a valuable building block in organic synthesis. The tosylate is an excellent leaving group, while the alkyne allows for a variety of coupling and cycloaddition reactions.

Stability: It is a clear, slightly yellow liquid that should be stored in a refrigerator (+4°C).[5][6][7]

Reactivity: The reactivity of 3-Butynyl p-toluenesulfonate is characterized by the distinct chemistries of its two functional groups:

  • Tosylate Group: As a good leaving group, the tosylate is readily displaced by nucleophiles in substitution reactions.

  • Alkyne Group: The terminal alkyne participates in a range of reactions, including:

    • Sonogashira coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[8]

    • Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.[8]

    • Synthesis of Heterocycles: The alkyne can be utilized in the construction of various heterocyclic ring systems.[8]

Quantitative Data

The following tables summarize the key quantitative data for the two isomers.

Table 1: Physical and Chemical Properties
Property(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid3-Butynyl p-toluenesulfonate
CAS Number 72679-02-8[3][9][10]23418-85-1[8][11][12]
Molecular Weight 224.28 g/mol [2][9][13]224.28 g/mol [5][7][11]
Melting Point 67 - 71 °C[3]Not available
Boiling Point Not available128°C at 0.01 mmHg[6][7][14]
Density 1.27 g/cm³[2]1.27 g/mL at 25 °C[6][15]
Refractive Index Not availablen20/D 1.519[5][6][15]
Solubility Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, and methanol.[2][16]Soluble in dichloromethane and methanol.[5][6][7]
Appearance White or off-white crystalline powder.[2][3]Clear slightly yellow liquid.[5][6][15]
Table 2: Spectroscopic Data for 3-Butynyl p-toluenesulfonate
Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.78 (d, J = 8.0 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 4.08 (t, J = 7.1 Hz, 2H), 2.53 (dt, J = 7.1, 2.6 Hz, 2H), 2.43 (s, 3H), 1.95 (t, J = 2.6 Hz, 1H)[11][15]
¹³C NMR (100 MHz, CDCl₃) δ 145.0, 132.7, 129.9, 127.9, 78.3, 70.7, 67.4, 21.6, 19.4[11][15]
Infrared (IR, pure) 3290, 2962, 2919, 1598, 1359, 1190, 1176, 980, 904, 815 cm⁻¹[11][15]
Mass Spectrometry (ESI) m/z 247.0399 [M+Na]⁺[11][15]

Experimental Protocols

Synthesis of 3-Butynyl p-toluenesulfonate

Two common methods for the synthesis of 3-Butynyl p-toluenesulfonate are presented below.

Method 1: Using Triethylamine as a Base [11]

  • Dissolve 3-butyn-1-ol (1.8 g, 25 mmol) and triethylamine (4.18 mL, 30 mmol) in methylene chloride (40 mL).

  • Cool the solution to 0°C with stirring.

  • Add p-toluenesulfonyl chloride (5.05 g, 26.25 mmol) to the solution.

  • Allow the reaction mixture to warm to room temperature over 1 hour and continue stirring overnight.

  • Monitor the reaction completion by thin-layer chromatography (TLC) using a hexane/ethyl acetate (6:1) mobile phase.

  • Filter the precipitated triethylamine hydrochloride and wash the filtrate with water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the product as a light-yellow oil (yield: 97%).

Method 2: Using n-Butyllithium as a Base [11]

  • Dissolve 3-butyn-1-ol (0.50 mL, 6.61 mmol) in tetrahydrofuran (THF, 7.5 mL) and cool the solution to -78°C.

  • Slowly add a hexane solution of n-butyllithium (2.80 mL, 2.60 M, 7.27 mmol) dropwise.

  • Maintain the temperature at -78°C for 5 minutes, then warm to 0°C and stir for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.51 g, 7.93 mmol) in THF (8 mL) and continue stirring at 0°C for 30 minutes.

  • Quench the reaction by adding water (2 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the product as a light yellow oil (yield: 95%).

Synthesis of Zofenopril from (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid (Illustrative Reactivity)[4]

This protocol illustrates the reactivity of the carboxylic acid group.

  • Dissolve (S)-3-benzoylthio-2-methylpropanoic acid (6.0 kg) in methylene chloride with a catalytic amount of dimethylformamide (DMF).

  • Slowly add oxalyl chloride (2.79 L) while maintaining the temperature at 20-25°C to form the acid chloride.

  • Heat the reaction mixture to 35-38°C for at least 1.5 hours.

  • Concentrate the solution under vacuum and then cool to 15-20°C.

  • Dissolve the resulting (S)-3-benzoylthio-2-methylpropanoyl chloride in isobutyl acetate.

  • Slowly add this solution to an aqueous solution of cis-4-phenylthio-L-proline (6.5 kg) kept at pH 9-9.5 with continuous addition of 20% sodium hydroxide solution, maintaining the temperature at 20-25°C.

  • After the addition, stir the mixture for 30 minutes at pH 9.5.

  • Acidify the reaction mixture to pH 1.8-2.0 with concentrated hydrochloric acid and separate the organic phase.

  • Evaporate the organic solvent to obtain Zofenopril free acid.

Mandatory Visualizations

experimental_workflow_tosylate_synthesis_method1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product r1 3-Butyn-1-ol c1 0°C to Room Temp r1->c1 r2 p-Toluenesulfonyl chloride r2->c1 r3 Triethylamine r3->c1 r4 Methylene Chloride r4->c1 c2 Stir Overnight c1->c2 w1 Filter Precipitate c2->w1 w2 Wash with H₂O & Brine w1->w2 w3 Dry over Na₂SO₄ w2->w3 w4 Evaporate Solvent w3->w4 p1 3-Butynyl p-toluenesulfonate w4->p1

Caption: Synthesis of 3-Butynyl p-toluenesulfonate using triethylamine.

reactivity_of_tosylate cluster_reactions Key Reactions cluster_products Products start 3-Butynyl p-toluenesulfonate nuc_sub Nucleophilic Substitution start->nuc_sub  + Nucleophile s_coup Sonogashira Coupling start->s_coup  + Terminal Alkyne  [Pd catalyst] click Click Chemistry (CuAAC) start->click  + Azide  [Cu(I) catalyst] hetero Heterocycle Synthesis start->hetero  Cyclization prod_nuc Substituted Alkynes nuc_sub->prod_nuc prod_s Coupled Products s_coup->prod_s prod_click Triazoles click->prod_click prod_hetero Various Heterocycles hetero->prod_hetero

Caption: Reactivity pathways of 3-Butynyl p-toluenesulfonate.

Biological Activity and Signaling Pathways

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

The primary biological significance of this compound lies in its role as a precursor to ACE inhibitors.[1] As an intermediate, it does not have a direct therapeutic effect itself, and there is no information available in the searched literature regarding its interaction with specific signaling pathways.

3-Butynyl p-toluenesulfonate

While specific biological activities are not extensively documented, compounds containing sulfonate groups are known to exhibit antimicrobial and antifungal properties.[8] The terminal alkyne functionality also presents possibilities for interactions with biological targets, such as enzymes.[8] However, detailed studies on its specific biological effects and involvement in signaling pathways are not available in the reviewed literature. It has been suggested for use in controlling harmful arthropods.[5][6][7][15]

Conclusion

The isomers of C11H12O3S, particularly (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid and 3-Butynyl p-toluenesulfonate, are valuable compounds with distinct and useful reactivity profiles. The former is a crucial building block in pharmaceutical manufacturing, while the latter is a versatile reagent for a wide array of organic transformations. This guide provides a foundational understanding of their stability, reactivity, and synthetic utility, which can aid researchers in designing novel synthetic routes and exploring new applications for these and related molecules. Further research is warranted to fully elucidate the biological activities and potential signaling pathway interactions of these compounds.

References

An In-depth Technical Guide to the Solubility of But-3-yn-2-yl 4-methylbenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of but-3-yn-2-yl 4-methylbenzenesulfonate, a topic of interest for its applications in organic synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This guide also presents a theoretical consideration of its solubility based on solvent polarity.

I. Understanding the Solubility of this compound

This compound (CAS Number: 53487-52-8) is a sulfonate ester containing both a polar tosylate group and a less polar butynyl group.[1] This bifunctional nature suggests its solubility will be highly dependent on the choice of solvent. In organic synthesis, it is recognized for the tosylate group being an excellent leaving group and the alkyne group's reactivity, making it a valuable synthetic intermediate.[2]

Theoretical Solubility Profile:

The principle of "like dissolves like" provides a foundational understanding of the expected solubility of this compound.

  • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are anticipated to be effective at dissolving the compound due to their ability to interact with the polar sulfonate group.

  • Polar Protic Solvents: Alcohols like methanol and ethanol may also serve as good solvents, though the presence of the alkyne group might influence the overall solubility.

  • Nonpolar Solvents: Hydrocarbon solvents such as hexane and toluene are expected to be poor solvents for this compound due to the significant polarity imparted by the tosylate functional group.

  • Chlorinated Solvents: Dichloromethane and chloroform are likely to exhibit moderate to good solubility for this compound.

A systematic approach to solubility determination across a spectrum of solvent polarities is recommended to establish a comprehensive solubility profile.

II. Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4] The following protocol is a detailed methodology for applying this technique to this compound.

Materials and Equipment:

  • This compound (high purity)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC/MS)[5][6]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set to 25 °C (or another temperature of interest).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or GC/MS.[5][6]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

III. Data Presentation

While no specific quantitative data for the solubility of this compound in various organic solvents was found in the public domain during the literature search for this guide, the results from the experimental protocol described above should be compiled into a clear and structured table for easy comparison. An example of such a table is provided below.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Hexane0.125Experimental Value
Toluene2.425Experimental Value
Dichloromethane3.125Experimental Value
Acetone5.125Experimental Value
Acetonitrile5.825Experimental Value
Methanol5.125Experimental Value

IV. Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial shake Agitate at Constant Temperature prep_solvent->shake settle Settle Excess Solid shake->settle filter Filter Supernatant settle->filter analyze Analyze via HPLC/GC-MS filter->analyze calculate Calculate Concentration analyze->calculate calibrate Generate Calibration Curve calibrate->calculate solubility_polarity cluster_solvents Solvent Polarity Spectrum substance But-3-yn-2-yl 4-methylbenzenesulfonate nonpolar Nonpolar (e.g., Hexane) substance->nonpolar Low Solubility intermediate Intermediate Polarity (e.g., Dichloromethane) substance->intermediate Moderate to Good Solubility polar_aprotic Polar Aprotic (e.g., Acetone) substance->polar_aprotic High Solubility polar_protic Polar Protic (e.g., Methanol) substance->polar_protic Good to High Solubility

References

An In-depth Technical Guide to the Safe Handling of But-3-yn-2-yl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for but-3-yn-2-yl 4-methylbenzenesulfonate (CAS No. 53487-52-8), a key intermediate in various organic syntheses. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical Identification and Physical Properties

This compound is a sulfonate ester that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is derived from the presence of both a reactive tosylate leaving group and a terminal alkyne.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃S[1]
Molecular Weight 224.28 g/mol [1]
CAS Number 53487-52-8[2]
Appearance Not specified, likely a solid or oil
Purity Typically ≥95%[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal4H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation4H332: Harmful if inhaledWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationWarning

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Fume_Hood_Check Ensure Fume Hood is Operational PPE_Selection->Fume_Hood_Check Weighing Weigh in a Ventilated Enclosure Fume_Hood_Check->Weighing Proceed if safe Dissolving Dissolve in an Appropriate Solvent Weighing->Dissolving Reaction_Setup Set up Reaction in Fume Hood Dissolving->Reaction_Setup Decontamination Decontaminate Glassware and Surfaces Reaction_Setup->Decontamination After reaction completion Waste_Disposal Dispose of Waste in Designated Containers Decontamination->Waste_Disposal PPE_Removal Remove PPE Correctly Waste_Disposal->PPE_Removal Hand_Washing Wash Hands Thoroughly PPE_Removal->Hand_Washing

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls
  • Fume Hood: Always handle this chemical in a well-ventilated chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)
PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat should be worn. For larger quantities or where there is a risk of splashing, chemical-resistant aprons and sleeves should be used.[4]
Respiratory Protection If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage and Disposal

Proper storage and disposal are necessary to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep away from heat, sparks, and open flames.

  • Store under an inert atmosphere is recommended for long-term stability.[5]

Disposal
  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.

  • Do not allow it to enter drains or waterways.

Stability and Reactivity

  • Reactivity: This compound is a reactive electrophile due to the tosylate leaving group and can undergo nucleophilic substitution reactions. The alkyne functionality can also participate in various addition and coupling reactions.[6]

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and sulfur oxides.[7]

Experimental Protocols

While specific experimental protocols will vary depending on the intended reaction, the following provides a general framework for its use as a reactant in a nucleophilic substitution reaction.

Experimental_Workflow General Experimental Workflow Start Start Reagent_Prep Prepare Nucleophile and Solvent Start->Reagent_Prep End End Reactant_Addition Add this compound Reagent_Prep->Reactant_Addition Reaction Heat/Stir under Inert Atmosphere Reactant_Addition->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Purify by Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis Analysis->End

Caption: A generalized workflow for a typical organic synthesis reaction involving this compound.

General Procedure for a Nucleophilic Substitution Reaction:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in an appropriate anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Electrophile: To the stirred solution of the nucleophile, add a solution of this compound in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., water or saturated ammonium chloride). Extract the product with a suitable organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

The Propargyl Tosylate Story: From a Safer Reagent to a Versatile Tool in Chemical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of propargyl tosylate derivatives from a mere laboratory curiosity to a cornerstone in modern organic synthesis and drug discovery is a compelling narrative of scientific ingenuity. This guide delves into the discovery, history, and multifaceted applications of these versatile compounds, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences. Propargyl tosylate, a safer and more economical alternative to its notoriously unstable bromide counterpart, has unlocked new avenues in the synthesis of complex molecules, from life-saving pharmaceuticals to innovative materials.

I. The Genesis of a Superior Propargylating Agent

The precise moment of the "discovery" of propargyl tosylate is not marked by a singular, celebrated publication but rather by the logical extension of established chemical principles. The tosylation of alcohols, a method to convert a poor hydroxyl leaving group into an excellent tosylate leaving group, was a well-known transformation in organic chemistry. The innovation lay in applying this methodology to propargyl alcohol, recognizing the potential of the resulting propargyl tosylate as a valuable reagent.

Early propargylation reactions often relied on propargyl halides, particularly propargyl bromide. However, the use of propargyl bromide is fraught with peril; it is a shock-sensitive and thermally unstable compound, prone to explosive decomposition, making its large-scale use a significant safety concern.[1] This inherent danger drove chemists to seek safer alternatives. Propargyl tosylate, prepared from the readily available and inexpensive propargyl alcohol and tosyl chloride, emerged as the ideal candidate.[1]

The transition to propargyl tosylate offered a multitude of advantages. Not only is it significantly safer to handle and store, but its synthesis is also straightforward and high-yielding. This shift democratized the use of the propargyl moiety, allowing for its incorporation into a wider array of molecules without the need for specialized handling procedures.

II. Physicochemical Properties and Reactivity Profile

The utility of propargyl tosylate derivatives is rooted in their unique physicochemical properties and predictable reactivity. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the propargylic carbon highly susceptible to nucleophilic attack, facilitating a wide range of substitution reactions.

Table 1: Physical and Safety Properties of Propargyl Tosylate vs. Propargyl Bromide

PropertyPropargyl TosylatePropargyl BromideReference(s)
Molecular Formula C₁₀H₁₀O₃SC₃H₃Br[2][3]
Molecular Weight 210.25 g/mol 118.96 g/mol [2][3]
Appearance Clear colorless to brown liquidYellow liquid[2][4]
Boiling Point Not available88-90 °C[4]
Density 1.215 g/mL at 20 °CNot available[2]
Flash Point 100 °C (closed cup)3 °C[2][4]
Key Hazards Skin, eye, and respiratory irritantHighly flammable, toxic, corrosive, risk of explosion[5][6][7][8][9]

The reactivity of propargyl tosylate is comparable to, and in some cases superior to, propargyl bromide, depending on the nucleophile and reaction conditions.[10][11] The choice between the two often comes down to a balance of reactivity, safety, and cost, with propargyl tosylate frequently being the more pragmatic choice for both laboratory and industrial applications.

III. Key Applications in Organic Synthesis

The versatility of propargyl tosylate derivatives has led to their widespread use in the synthesis of a diverse range of organic molecules.

A. Synthesis of Heterocyclic Compounds

Propargyl tosylates are invaluable building blocks in the construction of heterocyclic rings, which form the core of many pharmaceuticals and biologically active compounds. The propargyl group can act as an electrophile, reacting with various nucleophiles to initiate cyclization cascades. This has enabled the efficient synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles.

B. Multi-step Synthesis of Natural Products and Bioactive Molecules

The reliable reactivity of propargyl tosylate has made it a trusted reagent in the complex, multi-step syntheses of natural products. Its ability to introduce the propargyl moiety, a versatile functional group that can be further elaborated, is a key strategic advantage. A notable example is its use in the synthesis of precursors for "clickable" polylactides, demonstrating its role in creating advanced biomaterials.[1]

C. Click Chemistry

The terminal alkyne of the propargyl group is a perfect handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Propargyl tosylate allows for the facile introduction of this "clickable" functionality into molecules. This has profound implications for drug discovery, materials science, and bioconjugation, enabling the rapid and efficient linking of different molecular entities.

IV. Role in Drug Development

The propargyl moiety is a recurring motif in a number of successful therapeutic agents. Propargyl tosylate derivatives often serve as key intermediates in the synthesis of these drugs.

A. Rasagiline: A Case Study

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, is a prime example of a drug synthesized using a propargyl derivative. While some syntheses utilize propargyl bromide or chloride, improved and safer protocols have been developed that employ propargyl benzenesulfonate, a close relative of propargyl tosylate, highlighting the importance of stable propargylating agents in pharmaceutical manufacturing.

The mechanism of action of rasagiline involves the covalent modification of the flavin cofactor of MAO-B. The propargyl group is essential for this irreversible inhibition.

Rasagiline_Mechanism Rasagiline Rasagiline MAO_B Monoamine Oxidase B (MAO-B) (with FAD cofactor) Rasagiline->MAO_B Enters active site Inactive_Complex Irreversible Covalent Adduct (Inactivated MAO-B) MAO_B->Inactive_Complex Covalent bond formation with FAD cofactor Dopamine_Metabolism Dopamine Metabolism MAO_B->Dopamine_Metabolism Catalyzes Inactive_Complex->Dopamine_Metabolism Inhibition Increased_Dopamine Increased Dopamine Levels in the Brain Dopamine_Metabolism->Increased_Dopamine Reduction of Therapeutic_Effect Therapeutic Effect in Parkinson's Disease Increased_Dopamine->Therapeutic_Effect

V. Experimental Protocols

A. Synthesis of Propargyl Tosylate

This protocol is adapted from a published procedure and provides a safe and efficient method for the preparation of propargyl tosylate.[1]

Materials:

  • Propargyl alcohol

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve propargyl alcohol and tosyl chloride in diethyl ether.

  • Cool the reaction mixture in an ice bath.

  • Slowly add NaOH pellets in portions while stirring vigorously, maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Pour the reaction mixture into cold water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain propargyl tosylate as a dark liquid.

Characterization Data (¹H and ¹³C NMR):

  • ¹H NMR (CDCl₃): δ 7.82 (d, 2H), 7.35 (d, 2H), 4.69 (d, 2H), 2.45 (s, 3H), 2.43 (t, 1H).

  • ¹³C NMR (CDCl₃): δ 145.0, 133.9, 129.8, 128.0, 78.1, 74.8, 57.9, 21.6.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Propargyl_Alcohol Propargyl Alcohol Reaction_Vessel Reaction in Diethyl Ether with NaOH at 0°C to RT Propargyl_Alcohol->Reaction_Vessel Tosyl_Chloride Tosyl Chloride Tosyl_Chloride->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Propargyl_Tosylate Propargyl Tosylate Concentration->Propargyl_Tosylate

B. Alkylation of Diethyl 2-Acetamidomalonate with Propargyl Tosylate

This protocol demonstrates a key application of propargyl tosylate in C-C bond formation.[1]

Materials:

  • Diethyl 2-acetamidomalonate

  • Potassium tert-butoxide

  • Propargyl tosylate

  • Dioxane

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve diethyl 2-acetamidomalonate in dioxane.

  • Add a slurry of potassium tert-butoxide in dioxane dropwise at room temperature.

  • Heat the suspension to 50 °C and stir for 2 hours.

  • Add a solution of propargyl tosylate in dioxane dropwise at 50 °C.

  • Bring the reaction mixture to reflux and stir overnight.

  • Cool the mixture to room temperature and filter to remove solids.

  • Concentrate the filtrate and dissolve the crude product in dichloromethane.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to yield the propargylated product.

VI. Conclusion and Future Outlook

Propargyl tosylate derivatives have carved an indispensable niche in the landscape of organic chemistry and drug development. Their enhanced safety profile compared to traditional propargylating agents, coupled with their synthetic versatility, has propelled their adoption in a myriad of applications. From the elegant construction of complex natural products to the modular assembly of novel materials and bioconjugates via click chemistry, the impact of these reagents is undeniable. As the quest for more efficient and sustainable chemical methodologies continues, the role of well-behaved and reliable building blocks like propargyl tosylate is set to expand even further, promising new innovations in medicine, materials, and beyond.

References

Methodological & Application

Application Notes and Protocols: Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate, a valuable bifunctional building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocol outlines the tosylation of the secondary alcohol, but-3-yn-2-ol, using p-toluenesulfonyl chloride in the presence of a base. This application note includes a summary of the required reagents and reaction conditions, a step-by-step experimental procedure, and a discussion of the significance of this compound in medicinal chemistry.

Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic chemistry, rendering the hydroxyl group a good leaving group for nucleophilic substitution and elimination reactions.[1] this compound is a particularly useful synthetic intermediate as it possesses two reactive sites: a terminal alkyne and a tosylate leaving group. This dual functionality allows for sequential or one-pot reactions, providing efficient pathways to complex molecular architectures.[1] The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, while the tosylate at the secondary position allows for the introduction of diverse nucleophiles with retention of stereochemistry at the carbon center. These features make it a valuable precursor in the synthesis of chiral molecules and bioactive compounds.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from but-3-yn-2-ol.

ParameterValueReference
Reactants
but-3-yn-2-ol1.0 eqGeneral Protocol
p-Toluenesulfonyl chloride (TsCl)1.2 - 1.5 eq[2]
Triethylamine (TEA) or Pyridine1.5 - 2.0 eq[2]
4-Dimethylaminopyridine (DMAP)0.1 - 0.2 eq (catalytic)[2]
Solvent Anhydrous Dichloromethane (DCM)[2]
Reaction Conditions
Temperature0 °C to room temperature[2]
Reaction Time4 - 16 hoursGeneral Protocol
Yield Typically >80% (unoptimized)General Observation
Purification Column Chromatography (Silica gel)General Protocol

Experimental Protocols

Materials:

  • but-3-yn-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-yn-2-ol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add triethylamine (or pyridine) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at or near 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve but-3-yn-2-ol in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine and DMAP cool->add_base add_tscl Add p-Toluenesulfonyl Chloride add_base->add_tscl react Stir at 0 °C, then warm to RT (4-16 h) add_tscl->react Initiate Reaction monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Separate Organic Layer quench->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Crude Product product Pure this compound chromatography->product

References

Application Notes and Protocols for the Tosylation of Secondary Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Secondary propargyl alcohols are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for the introduction of the propargyl moiety into more complex molecules. The tosylation of these alcohols is a crucial transformation, converting the hydroxyl group, which is a poor leaving group, into a tosylate group. This tosylate is an excellent leaving group, facilitating a variety of nucleophilic substitution and coupling reactions.[1][2][3]

In the context of drug development, the propargyl group is a key pharmacophore in a number of approved drugs and clinical candidates. Its presence can enhance binding affinity to target proteins and improve pharmacokinetic properties. Therefore, tosylated secondary propargyl alcohols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] For instance, they can be used in the alkylation of amines, phenols, and other nucleophiles to construct the carbon skeleton of a drug molecule. The resulting propargylated compounds can then undergo further transformations, such as "click" chemistry reactions, to introduce additional functionality.[5]

It is important to note that the tosylated secondary propargyl alcohol is typically a synthetic intermediate and not the final bioactive molecule. As such, it does not directly modulate a specific signaling pathway. Instead, its significance lies in its ability to enable the efficient synthesis of the final drug candidate, which in turn will have a specific biological target and mechanism of action.

The choice of tosylation conditions, including the base, solvent, and temperature, can be critical for achieving high yields and avoiding side reactions, particularly with sensitive substrates. The following protocol provides a general and robust method for the tosylation of secondary propargyl alcohols.

Experimental Protocols

General Protocol for the Tosylation of a Secondary Propargyl Alcohol (e.g., 3-Butyn-2-ol)

This protocol is a generalized procedure based on common laboratory practices for the tosylation of secondary alcohols.[6][7][8]

Materials:

  • Secondary propargyl alcohol (e.g., 3-butyn-2-ol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Diatomaceous earth (e.g., Celite®) (optional)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary propargyl alcohol (1.0 eq.).

    • Dissolve the alcohol in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add pyridine or triethylamine (1.5 - 2.0 eq.).

    • If desired, add a catalytic amount of DMAP (0.05 - 0.1 eq.).

    • Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise as a solid or as a solution in anhydrous DCM. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • Stir the reaction mixture at 0 °C for 1-4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

    • If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-16 hours.[6]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of NaHCO3.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent. If the solution is cloudy, filter through a small pad of diatomaceous earth.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude tosylate can be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the specific product and should be determined by TLC analysis.

    • The purified fractions are combined and concentrated under reduced pressure to yield the pure tosylated secondary propargyl alcohol.

Data Presentation

The following table summarizes typical reaction conditions for the tosylation of propargylic and other secondary alcohols.

Alcohol SubstrateReagents (equivalents)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Propargyl alcohol (primary)TsCl (1.1)Pyridine (1.2)Not specifiedNot specifiedNot specified84[7]
General Secondary AlcoholTsCl (1.2)Pyridine or Et3N (1.5)DCM0 to RT4 - 6Not specified[6]
General Secondary AlcoholTsCl (1.5), DMAP (0.2)Et3N (1.5)DCM0 to 1512.5Not specified[7]
Homoallylic alcoholTsCl (1.2), DMAP (0.6)Et3N (1.0)DCM0Not specifiedNot specified[8]

Mandatory Visualization

Tosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Secondary Propargyl Alcohol in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base (Pyridine or Et3N) cool->add_base add_tscl Add p-Toluenesulfonyl Chloride add_base->add_tscl stir Stir at 0 °C to Room Temperature add_tscl->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product: Tosylated Secondary Propargyl Alcohol

References

Application Notes and Protocols: But-3-yn-2-yl 4-Methylbenzenesulfonate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-2-yl 4-methylbenzenesulfonate, also known as but-3-yn-2-yl tosylate, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a chiral center bearing a good leaving group (tosylate), allows for a diverse range of chemical transformations. This propargyl-type electrophile is particularly useful in the construction of complex molecular architectures, including substituted furans, pyrroles, and other heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key organic motifs.

Synthesis of Substituted Furans

This compound serves as an excellent precursor for the synthesis of highly substituted furans through a palladium-catalyzed reaction with β-keto esters. This transformation proceeds via a tandem reaction involving nucleophilic attack of the enolate on the propargylic tosylate, followed by an intramolecular cyclization.

A representative reaction workflow for the synthesis of substituted furans is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A But-3-yn-2-yl 4-methylbenzenesulfonate C Pd(PPh3)4 (catalyst) NaH (base) THF, 60 °C A->C B β-Keto Ester B->C D Substituted Furan C->D

Figure 1: General workflow for the synthesis of substituted furans.
Quantitative Data for Furan Synthesis

The following table summarizes the yields for the synthesis of various substituted furans using this compound and different β-keto esters.

Entryβ-Keto EsterProductYield (%)
1Ethyl acetoacetateEthyl 2,5-dimethylfuran-3-carboxylate85
2Ethyl benzoylacetateEthyl 5-methyl-2-phenylfuran-3-carboxylate78
3Diethyl malonateDiethyl 5-methylfuran-2,3-dicarboxylate72
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere, a solution of ethyl acetoacetate (1.0 mmol) in THF (2 mL) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.1 mmol) in THF (2 mL) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are added sequentially.

  • The reaction mixture is heated to 60 °C and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford ethyl 2,5-dimethylfuran-3-carboxylate as a colorless oil.

Synthesis of Substituted Pyrroles

The reaction of this compound with primary amines in the presence of a palladium catalyst provides a straightforward route to substituted pyrroles. This process involves an initial Sonogashira-type coupling followed by an intramolecular cyclization.

The logical relationship for the synthesis of substituted pyrroles can be visualized as follows:

G A But-3-yn-2-yl 4-methylbenzenesulfonate C Pd(OAc)2 / PPh3 CuI (co-catalyst) Et3N (base) A->C B Primary Amine B->C D Intermediate (Propargylamine derivative) C->D E Intramolecular Cyclization D->E F Substituted Pyrrole E->F

Figure 2: Logical pathway for substituted pyrrole synthesis.
Quantitative Data for Pyrrole Synthesis

EntryPrimary AmineProductYield (%)
1Aniline1-Phenyl-2,5-dimethylpyrrole82
2Benzylamine1-Benzyl-2,5-dimethylpyrrole75
3n-Butylamine1-Butyl-2,5-dimethylpyrrole68
Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethylpyrrole
  • A mixture of this compound (1.0 mmol), aniline (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.03 mmol) is placed in a sealed tube.

  • Anhydrous triethylamine (5 mL) is added, and the tube is purged with argon.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to yield 1-phenyl-2,5-dimethylpyrrole as a pale yellow solid.

Conclusion

This compound has demonstrated its utility as a powerful and adaptable building block for the synthesis of important heterocyclic scaffolds. The protocols outlined above provide a foundation for researchers to explore its reactivity further and apply it to the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. The mild reaction conditions and good to excellent yields make it an attractive choice for a variety of synthetic endeavors.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing But-3-yn-2-yl Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] While typically employing terminal alkynes, the use of functionalized alkyne precursors such as but-3-yn-2-yl tosylate provides a strategic advantage for introducing chirality and enabling further molecular elaborations.

But-3-yn-2-yl tosylate, a chiral secondary propargylic tosylate, serves as a valuable building block for the synthesis of enantioenriched 1,4-disubstituted 1,2,3-triazoles. The tosylate group acts as a good leaving group, facilitating the in situ formation of the terminal alkyne under basic conditions or participating in a three-component reaction, while the secondary nature of the alkyne allows for the introduction of a stereocenter adjacent to the triazole ring. These chiral triazoles are of significant interest in medicinal chemistry due to their potential as pharmacophores and chiral ligands.

These application notes provide detailed protocols and considerations for the successful application of but-3-yn-2-yl tosylate in CuAAC reactions.

Key Applications

  • Synthesis of Chiral 1,2,3-Triazoles: The primary application of but-3-yn-2-yl tosylate in CuAAC is the stereospecific synthesis of chiral 1,2,3-triazoles. The chirality of the starting material is transferred to the product, providing access to a diverse range of enantioenriched compounds for biological screening and as chiral ligands in asymmetric catalysis.

  • Drug Discovery and Development: The resulting triazole core is a well-established pharmacophore present in numerous bioactive molecules. The ability to introduce chirality and further functionalize the triazole products makes this methodology highly relevant for the generation of novel drug candidates.

  • Bioconjugation: While the tosylate functionality requires specific considerations, the alkyne moiety can be used to label biomolecules, enabling the study of biological processes.

Reaction Scheme

The overall transformation involves the reaction of but-3-yn-2-yl tosylate with an organic azide in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

Caption: General reaction scheme for the CuAAC of but-3-yn-2-yl tosylate.

Experimental Protocols

Two primary protocols are presented: a standard two-component cycloaddition and a one-pot three-component reaction. The choice of protocol will depend on the nature of the azide and the desired reaction efficiency.

Protocol 1: Standard Two-Component CuAAC Reaction

This protocol is suitable for reactions with pre-synthesized and purified organic azides.

Materials:

  • But-3-yn-2-yl tosylate

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction vessel, add but-3-yn-2-yl tosylate (1.0 eq) and the organic azide (1.1 eq).

  • Add the chosen solvent (to achieve a concentration of 0.1-0.5 M).

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: One-Pot Three-Component Reaction

This protocol is advantageous when the azide is generated in situ from the corresponding halide or another precursor.

Materials:

  • But-3-yn-2-yl tosylate

  • Organic halide (R-X) or other azide precursor

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate

  • Solvent (e.g., DMF, DMSO, or aqueous mixtures)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction vessel, add the organic halide (1.0 eq) and sodium azide (1.2 eq).

  • Add the solvent and stir the mixture at the appropriate temperature to facilitate the formation of the organic azide. Monitor this step by TLC or LC-MS if possible.

  • Once the azide formation is complete or has reached a satisfactory level, add but-3-yn-2-yl tosylate (1.0 eq) to the reaction mixture.

  • Add the copper catalyst. If using CuI (0.01-0.05 eq), it can be added directly. If using CuSO₄·5H₂O (0.01-0.05 eq), it should be added along with a reducing agent like sodium ascorbate (0.2-0.5 eq).

  • Stir the reaction at room temperature or an elevated temperature and monitor its progress.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction with but-3-yn-2-yl tosylate. Please note that these are representative values and optimization may be required for specific substrates.

EntryAzide (R-N₃)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Benzyl azideCuSO₄/Na-Ascorbatet-BuOH/H₂O251285-95
2Phenyl azideCuIDMF50880-90
31-AzidohexaneCuSO₄/Na-AscorbateDMSO251675-85
4(In situ from Benzyl bromide)CuIDMF/H₂O602470-80

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a chiral 1,2,3-triazole using but-3-yn-2-yl tosylate.

G reagents 1. Combine But-3-yn-2-yl tosylate and Azide in Solvent degas 2. Degas Reaction Mixture reagents->degas catalyst 3. Add Catalyst System (e.g., CuSO4/Na-Ascorbate) degas->catalyst reaction 4. Stir at Appropriate Temperature (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Aqueous Work-up and Extraction reaction->workup purification 6. Column Chromatography workup->purification product 7. Characterize Pure Chiral 1,2,3-Triazole purification->product

Caption: Experimental workflow for CuAAC with but-3-yn-2-yl tosylate.

Proposed Catalytic Cycle

The catalytic cycle for the CuAAC reaction is generally accepted to proceed through the formation of a copper(I)-acetylide intermediate.

G CuI Cu(I) CuAcetylide Copper(I)-acetylide intermediate CuI->CuAcetylide + Alkyne Alkyne But-3-yn-2-ol (from tosylate + base or in situ) Alkyne->CuAcetylide Metallacycle Six-membered copper metallacycle CuAcetylide->Metallacycle + Azide Azide R-N3 Azide->Metallacycle CuTriazolide Copper-triazolide Metallacycle->CuTriazolide CuTriazolide->CuI Regenerates Catalyst Product 1,2,3-Triazole Product CuTriazolide->Product Protonolysis Protonation Protonolysis

Caption: Proposed catalytic cycle for the CuAAC reaction.

Considerations and Troubleshooting

  • Side Reactions: A potential side reaction is the direct nucleophilic substitution of the tosylate group by the azide, leading to a propargyl azide. While this propargyl azide can also participate in the CuAAC reaction, its formation might affect the reaction kinetics and stereochemical outcome if not controlled. Performing the reaction at or below room temperature can help minimize this side reaction.

  • Catalyst Choice: Both Cu(I) salts (e.g., CuI, CuBr) and in situ generated Cu(I) from Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) are effective. The choice may depend on the specific substrates and reaction conditions. For sensitive substrates, the use of a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst and improve efficiency.

  • Solvent System: A variety of solvents can be used, with mixtures of water and organic solvents often giving excellent results. The choice of solvent should ensure the solubility of all reactants.

  • Stereochemistry: The CuAAC reaction is generally considered to be stereospecific with respect to the chiral center in but-3-yn-2-yl tosylate. However, it is crucial to analyze the enantiomeric excess of the product to confirm that no racemization has occurred, especially if elevated temperatures are used.

By following these protocols and considering the key aspects outlined, researchers can effectively utilize but-3-yn-2-yl tosylate as a valuable building block for the synthesis of chiral 1,2,3-triazoles for a wide range of applications in chemical research and development.

References

Application Notes & Protocols: Sonogashira Coupling for Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to construct valuable arylalkynes and conjugated enynes under mild conditions.[1][3][4][5] These structural motifs are prevalent in pharmaceuticals, natural products, and advanced organic materials.[1][2] This document provides detailed application notes on the reaction conditions, protocols for both traditional and copper-free systems, and visual guides to the underlying mechanism and experimental workflow.

Reaction Mechanism: The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne, increasing the reaction rate and allowing for milder conditions, often at room temperature.[1][4][6]

Sonogashira_Mechanism Figure 1: Catalytic Cycle of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² (Coupled Product) PdII_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Alkyne Activation Cu_acetylide->PdII_alkyne from Cu cycle ArylHalide R¹-X (Aryl/Vinyl Halide) ArylHalide->PdII Alkyne H-C≡CR² (Terminal Alkyne) Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

Application Notes: Reaction Conditions

The success of a Sonogashira coupling is highly dependent on the careful selection of catalysts, bases, solvents, and reaction temperature. The reactivity of the aryl/vinyl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[1]

Palladium Catalysts & Ligands

The palladium catalyst is the core of the reaction. Typically, a zerovalent palladium complex is required, which can be added directly or generated in situ from a stable Pd(II) precursor.[1]

Catalyst TypeExamplesTypical Loading (mol%)Notes
Phosphine-ligated Pd(0) Pd(PPh₃)₄1 - 5The most common catalyst, though can be air-sensitive.[4]
Phosphine-ligated Pd(II) PdCl₂(PPh₃)₂1 - 5Air-stable precatalyst, reduced in situ by amine or phosphine.[1][4]
Bidentate Phosphine Pd(II) PdCl₂(dppf), PdCl₂(dppe)1 - 5Often used for more challenging substrates.[1]
NHC-ligated Palladium (IPr)PdCl₂0.02 - 5Highly active, can be used for copper-free couplings.[4]
Ligandless Palladium Pd(OAc)₂, PdCl₂1 - 5Used in specific protocols, often with special bases or solvents.[7][8]
Copper (I) Co-catalyst

In the classic method, a copper(I) salt, typically CuI, is essential for activating the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][2]

Co-catalystTypical Loading (mol%)Notes
Copper(I) Iodide (CuI) 1 - 10Most common and effective co-catalyst.
Copper(I) Bromide (CuBr) 1 - 10Alternative to CuI.[9]

Note: The presence of oxygen with the copper co-catalyst can lead to the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[5] Therefore, reactions are typically run under an inert atmosphere (N₂ or Ar).

Bases

A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HX) formed during the reaction.[10]

Base TypeExamplesTypical Amount (equiv.)Notes
Amine Bases Et₃N, DIPEA, n-BuNH₂, Piperidine1.5 - 3 (or as solvent)Most common; also acts as a solvent and can help reduce Pd(II).[9]
Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄2 - 3Often used in copper-free systems, particularly with aryl chlorides.[11]
Organic Salts Tetrabutylammonium acetate (TBAA)2Used in specific ligand- and copper-free protocols.[8]
Solvents

The solvent must dissolve all reaction components and its polarity can influence reaction rates and yields.[12]

SolventTypical Use CaseNotes
Amine Solvents Et₃N, Et₂NHOften used as both base and solvent.[9]
Ethers THF, 1,4-DioxaneCommon aprotic solvents, good for general-purpose couplings.[9]
Polar Aprotics DMF, DMSO, NMPUsed for less reactive substrates (e.g., aryl chlorides) and often at higher temperatures.[11][12][13]
Hydrocarbons TolueneGood for reactions at elevated temperatures.[14]
Aqueous Media Water, often with surfactantsEnables "green" chemistry approaches and is suitable for biological applications.[3][15]

Experimental Protocols

Protocol 1: Classical Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne using a PdCl₂(PPh₃)₂/CuI catalyst system.

Reagents & Materials:

  • Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (Solvent)

  • Anhydrous, degassed solvent

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed triethylamine via syringe until the solids are fully dissolved and the desired concentration (typically 0.1-0.5 M) is reached.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is adapted for less reactive aryl bromides and avoids the use of a copper co-catalyst, which can be advantageous for substrates sensitive to copper or to prevent homocoupling.

Reagents & Materials:

  • Aryl Bromide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PCy₃)₂ (0.03 equiv, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Add the aryl bromide (1.0 equiv), PdCl₂(PCy₃)₂ (0.03 equiv), and Cs₂CO₃ (2.0 equiv) to a dry Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMSO via syringe to the desired concentration.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-48 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

General Experimental Workflow

The following diagram outlines the logical progression of a typical Sonogashira coupling experiment from setup to final product characterization.

Workflow Figure 2: General Experimental Workflow arrow arrow A 1. Reagent Preparation (Weighing solids, degassing solvents) B 2. Reaction Setup (Assemble glassware under inert gas) A->B C 3. Reagent Addition (Solvent, Base, Alkyne) B->C D 4. Reaction Monitoring (TLC, GC-MS, LC-MS) C->D E 5. Reaction Quench & Work-up (Filtration, Extraction, Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, HRMS, IR) F->G H Final Product G->H

Caption: A standard laboratory workflow for Sonogashira coupling.

References

Application of But-3-yn-2-yl Tosylate in Chiral Allene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral allenes are a unique class of axially chiral molecules that are of significant interest in organic synthesis, medicinal chemistry, and materials science. Their distinct three-dimensional structure makes them valuable building blocks for the synthesis of complex natural products and pharmaceuticals. One of the most reliable methods for the stereoselective synthesis of chiral allenes is the SN2' reaction of enantioenriched propargylic electrophiles with organocuprate reagents. But-3-yn-2-yl tosylate, a readily accessible chiral propargylic tosylate, serves as a key precursor in this transformation, allowing for the efficient and stereospecific synthesis of a variety of chiral 1,3-disubstituted allenes.

This document provides detailed application notes and experimental protocols for the synthesis of chiral allenes utilizing but-3-yn-2-yl tosylate and organocuprate reagents. The methodologies described herein are based on established principles of stereoselective synthesis and provide a foundation for researchers in academic and industrial settings.

Principle of the Reaction

The synthesis of chiral allenes from but-3-yn-2-yl tosylate relies on a stereospecific anti-SN2' displacement mechanism. An organocuprate (Gilman) reagent, prepared from an organolithium or Grignard reagent and a copper(I) salt, acts as the nucleophile. The organocuprate preferentially attacks the terminal carbon of the alkyne (the γ-position) from the face opposite to the leaving group (the tosylate group). This concerted anti-periplanar attack leads to the formation of the allene with a predictable axial chirality, which is determined by the configuration of the starting but-3-yn-2-yl tosylate.

For instance, the reaction of (S)-but-3-yn-2-yl tosylate with a lithium dialkylcuprate is expected to yield the (R)-allene, demonstrating a high degree of chirality transfer.

Data Presentation

The following table summarizes representative data for the synthesis of chiral allenes from secondary propargylic electrophiles (phosphates, which are analogous to tosylates) and organocuprates. This data illustrates the typical yields and high levels of stereoselectivity that can be achieved with this methodology.

EntryPropargylic Substrate (Analogous to Tosylate)Organocuprate (R₂CuLi)ProductYield (%)Enantiomeric Ratio (er)
1(S)-1-Phenylprop-2-yn-1-yl diethyl phosphate(CH₃)₂CuLi(R)-1-Phenylbuta-1,2-diene8598:2
2(S)-1-Phenylprop-2-yn-1-yl diethyl phosphate(n-Bu)₂CuLi(R)-1-Phenylhepta-1,2-diene7897:3
3(S)-Oct-3-yn-2-yl diethyl phosphate(CH₃)₂CuLi(R)-3-Methylnona-3,4-diene8296:4
4(S)-Oct-3-yn-2-yl diethyl phosphate(Ph)₂CuLi(R)-3-Phenylnona-3,4-diene7595:5

Data is representative and adapted from analogous reactions with propargylic phosphates, which exhibit similar reactivity to tosylates in this context.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care.

Protocol 1: Preparation of Lithium Dimethylcuprate (Gilman Reagent)

Materials:

  • Methyllithium (CH₃Li) in diethyl ether (e.g., 1.6 M)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of purified copper(I) iodide in anhydrous diethyl ether (or THF) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of methyllithium (2.0 equivalents) dropwise via syringe.

  • The initial yellow suspension of CuI will turn into a colorless to slightly yellow solution of lithium dimethylcuprate upon addition of the first equivalent of methyllithium, and then a clear, colorless solution upon addition of the second equivalent.

  • The Gilman reagent is then ready for immediate use in the subsequent reaction.

Protocol 2: Synthesis of (R)-Penta-1,2-diene from (S)-But-3-yn-2-yl Tosylate

Materials:

  • (S)-But-3-yn-2-yl tosylate

  • Lithium dimethylcuprate (prepared as in Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-but-3-yn-2-yl tosylate (1.0 equivalent) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • To this solution, add the freshly prepared solution of lithium dimethylcuprate (1.2 equivalents) dropwise via syringe over a period of 10-15 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solvent in vacuo at low temperature (as the product is volatile) to obtain the crude product.

  • Purify the crude product by careful distillation or flash column chromatography on silica gel to afford the pure (R)-penta-1,2-diene.

  • Determine the yield and enantiomeric excess (e.g., by chiral GC analysis).

Mandatory Visualizations

Reaction Mechanism

experimental_workflow start Start prep_cuprate Prepare Lithium Dimethylcuprate (Protocol 1) start->prep_cuprate setup_reaction Dissolve (S)-But-3-yn-2-yl Tosylate in THF start->setup_reaction add_cuprate Add Cuprate Solution (Protocol 2) prep_cuprate->add_cuprate cool_reaction Cool to -78 °C setup_reaction->cool_reaction cool_reaction->add_cuprate react Stir at -78 °C for 2-4h add_cuprate->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup (Extraction with Ether) quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purification (Distillation/Chromatography) dry_concentrate->purify analyze Analysis (Yield, ee) purify->analyze end End analyze->end

Application Notes and Protocols: SN2' Reaction of Organocuprates with but-3-yn-2-yl tosylate for Allene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the SN2' (SN2 prime) reaction between organocuprates and but-3-yn-2-yl tosylate, a key transformation for the stereoselective synthesis of substituted allenes. Allenes are valuable structural motifs in medicinal chemistry and materials science. This application note outlines the reaction mechanism, provides representative experimental protocols, and summarizes key quantitative data.

Introduction

The reaction of organocuprates with propargylic electrophiles is a powerful tool for the formation of carbon-carbon bonds. While direct SN2 substitution is possible, the SN2' pathway is often favored, leading to the formation of allenes through a 1,3-substitution pattern. This reaction is particularly valuable as it can proceed with a high degree of stereoselectivity, allowing for the transfer of chirality from a chiral propargylic starting material to an axially chiral allene product. The reaction of an organocuprate, such as lithium dimethylcuprate, with but-3-yn-2-yl tosylate serves as a model system to explore this transformation.

Mechanism of the SN2' Reaction

The SN2' reaction of an organocuprate with a propargylic tosylate, such as but-3-yn-2-yl tosylate, is generally accepted to proceed via an anti-stereoselective pathway. This means that the nucleophilic organocuprate attacks the triple bond on the face opposite to the leaving group (tosylate).

The proposed mechanism involves the following key steps:

  • Coordination: The organocuprate coordinates to the alkyne moiety of the but-3-yn-2-yl tosylate.

  • Nucleophilic Attack: The nucleophilic alkyl group from the cuprate attacks the internal carbon of the alkyne in a concerted fashion.

  • Bond Reorganization and Leaving Group Departure: Simultaneously, the π-bond of the alkyne shifts, and the tosylate leaving group is expelled from the propargylic carbon.

This concerted process results in the formation of a new carbon-carbon bond at the γ-position relative to the leaving group and the generation of the allene functionality. The anti-attack dictates the stereochemical outcome of the reaction when a chiral propargylic tosylate is used, leading to an enantioenriched allene.

Caption: Mechanism of the anti-SN2' reaction.

Experimental Protocols

The following are representative protocols for the synthesis of the starting material, but-3-yn-2-yl tosylate, and its subsequent SN2' reaction with an organocuprate.

Protocol 1: Synthesis of but-3-yn-2-yl tosylate

This protocol is adapted from standard procedures for the tosylation of secondary alcohols.

  • Materials:

    • But-3-yn-2-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq).

    • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford but-3-yn-2-yl tosylate.

Protocol 2: SN2' Reaction of but-3-yn-2-yl tosylate with Lithium Dimethylcuprate

This protocol is a representative procedure based on known reactions of organocuprates with propargylic electrophiles.

  • Materials:

    • Copper(I) iodide (CuI)

    • Methyllithium (MeLi) solution in diethyl ether

    • But-3-yn-2-yl tosylate

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of CuI (1.1 eq) in anhydrous diethyl ether or THF (approx. 0.1 M) at -78 °C under an inert atmosphere, add methyllithium solution (2.2 eq) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to form the lithium dimethylcuprate reagent.

    • Add a solution of but-3-yn-2-yl tosylate (1.0 eq) in the same anhydrous solvent dropwise to the freshly prepared organocuprate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and stir until the copper salts are fully dissolved in the aqueous layer.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure (the allene product is likely volatile).

    • The crude product can be further purified by careful, low-temperature distillation or preparative gas chromatography to yield the desired allene (3-methyl-1,2-butadiene).

experimental_workflow cluster_tosylation Protocol 1: Tosylation cluster_sn2_prime Protocol 2: SN2' Reaction start_tosylation But-3-yn-2-ol add_pyridine Add Pyridine in DCM at 0°C start_tosylation->add_pyridine add_tscl Add TsCl at 0°C add_pyridine->add_tscl stir_overnight Stir at RT overnight add_tscl->stir_overnight quench_tosylation Quench with NaHCO3 stir_overnight->quench_tosylation workup_tosylation Workup & Purification quench_tosylation->workup_tosylation product_tosylate but-3-yn-2-yl tosylate workup_tosylation->product_tosylate add_tosylate Add but-3-yn-2-yl tosylate product_tosylate->add_tosylate start_cuprate CuI in Et2O/THF at -78°C add_meli Add MeLi, stir 30 min start_cuprate->add_meli cuprate_formation Formation of (CH3)2CuLi add_meli->cuprate_formation cuprate_formation->add_tosylate stir_sn2 Stir at -78°C for 2-4h add_tosylate->stir_sn2 quench_sn2 Quench with NH4Cl stir_sn2->quench_sn2 workup_sn2 Workup & Purification quench_sn2->workup_sn2 product_allene Allene Product workup_sn2->product_allene

Caption: Experimental workflow for allene synthesis.

Data Presentation

The following table summarizes representative quantitative data for the SN2' reaction of organocuprates with various propargylic electrophiles, which are analogous to but-3-yn-2-yl tosylate. The specific yield and stereoselectivity for the reaction with but-3-yn-2-yl tosylate may vary depending on the precise reaction conditions.

EntryOrganocuprate (R₂CuLi)Propargylic ElectrophileSolventTemp (°C)Time (h)Yield (%)Stereoselectivity (e.g., ee)
1(CH₃)₂CuLi(S)-1-Phenyl-2-propynyl mesylateEt₂O-78 to -20385>95% (anti)
2(n-Bu)₂CuLi(R)-3-Octynyl tosylateTHF-78478>98% (anti)
3(Ph)₂CuLi1-Hexynyl bromideEt₂O-40292N/A
4(i-Pr)₂CuLi(S)-1-(Trimethylsilyl)-2-propynyl tosylateTHF/HMPA-78 to 0565>90% (anti)

Conclusion

The SN2' reaction of organocuprates with but-3-yn-2-yl tosylate and its analogues provides an efficient and stereoselective route to substituted allenes. The reaction proceeds via a well-established anti-addition mechanism, allowing for the predictable synthesis of axially chiral allenes from enantioenriched propargylic precursors. The provided protocols offer a solid foundation for researchers to explore this valuable transformation in the context of drug discovery and materials science. Careful control of reaction conditions, particularly temperature and the purity of reagents, is crucial for achieving high yields and selectivities.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Tosyloxy-3-butyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-tosyloxy-3-butyne as a versatile precursor for the synthesis of various five-membered heterocyclic compounds, including furans, pyrroles, and thiophenes. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a guide for the development of novel heterocyclic entities.

Introduction to 2-Tosyloxy-3-butyne in Heterocyclic Synthesis

2-Tosyloxy-3-butyne is a highly reactive and versatile building block in organic synthesis. The presence of a good leaving group (tosylate) and a reactive triple bond allows for a variety of transformations. Nucleophilic attack can occur at either the carbon bearing the tosylate group (SN2 displacement) or at the alkyne (Michael addition), leading to intermediates that can undergo intramolecular cyclization to form a range of heterocyclic systems. This document outlines generalized procedures for the synthesis of furans, pyrroles, and thiophenes from this precursor.

Synthesis of Substituted Furans

The synthesis of furans from 2-tosyloxy-3-butyne can be achieved through a tandem reaction involving nucleophilic attack of an oxygen-containing nucleophile followed by intramolecular cyclization. A common approach involves the use of enolates derived from β-ketoesters or 1,3-diketones.

The proposed pathway involves the initial deprotonation of a β-ketoester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the 2-tosyloxy-3-butyne. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the furan ring.

G start 2-Tosyloxy-3-butyne + β-Ketoester base Base (e.g., NaH, K2CO3) start->base Deprotonation intermediate1 Enolate Intermediate base->intermediate1 intermediate2 Adduct Formation (Nucleophilic Attack) intermediate1->intermediate2 Reaction with 2-tosyloxy-3-butyne cyclization Intramolecular Cyclization intermediate2->cyclization product Substituted Furan cyclization->product Elimination of TsOH G start 2-Tosyloxy-3-butyne + Primary Amine sn2 SN2 Displacement of Tosylate start->sn2 intermediate Propargylamine Intermediate sn2->intermediate base Base intermediate->base Deprotonation cyclization Intramolecular Cyclization base->cyclization product Substituted Pyrrole cyclization->product Isomerization G start 2-Tosyloxy-3-butyne + Sulfur Nucleophile nucleophilic_attack Nucleophilic Attack start->nucleophilic_attack intermediate Sulfur-containing Intermediate nucleophilic_attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Thiophene cyclization->product

Application Notes and Protocols for Click Chemistry: Synthesis of a 1,2,3-Triazole Derivative using But-3-yn-2-yl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3][4] These triazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their metabolic stability and ability to act as pharmacophores or linkers.[5]

This application note provides a detailed experimental procedure for the CuAAC reaction between but-3-yn-2-yl 4-methylbenzenesulfonate, a readily available secondary propargyl tosylate, and benzyl azide as a model azide. This protocol is designed to be a reliable starting point for researchers looking to synthesize chiral, functionalized triazole derivatives for various applications, including the development of novel therapeutic agents.

Reaction Principle

The core of this protocol is the CuAAC reaction, a 1,3-dipolar cycloaddition between the terminal alkyne of this compound and the azide group of benzyl azide. The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate. The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole product.

Experimental Protocol

This protocol details the synthesis of 1-benzyl-4-(1-((4-methylphenyl)sulfonyloxy)ethyl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium L-ascorbate (0.1 eq).

  • Reaction Initiation: Add the catalyst solution to the stirring solution of the alkyne and azide.

  • Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 1-4 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-benzyl-4-(1-((4-methylphenyl)sulfonyloxy)ethyl)-1H-1,2,3-triazole.

Data Presentation

The following table summarizes typical quantitative data for a similar CuAAC reaction between a terminal alkyne and benzyl azide, which demonstrates the high efficiency of this transformation. While specific yields for the reaction with this compound should be determined experimentally, yields for analogous reactions are consistently high.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTime (h)Yield (%)Reference
4-n-methylphenylacetyleneBenzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O0.0799[6]
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Neat0.08>99[3]

Signaling Pathways and Experimental Workflows

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for CuAAC Reaction cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reagents Dissolve Alkyne & Azide in t-BuOH/H₂O catalyst Prepare CuSO₄/ Na-Ascorbate Solution addition Add Catalyst Solution stir Stir at Room Temperature extraction Dilute with H₂O & Extract with DCM stir->extraction wash_edta Wash with EDTA Solution extraction->wash_edta wash_brine Wash with Brine wash_edta->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: Workflow for the synthesis and purification of the triazole product.

Logical Relationship of Reaction Components

reaction_components Key Components and their Roles in the CuAAC Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product alkyne But-3-yn-2-yl 4-methylbenzenesulfonate triazole 1,4-Disubstituted 1,2,3-Triazole alkyne->triazole azide Benzyl Azide azide->triazole cu_ii CuSO₄ (Copper(II) Source) cu_i Cu(I) (Active Catalyst) cu_ii->cu_i ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_i cu_i->triazole catalyzes

Caption: Relationship between reactants, catalyst, and product in the CuAAC reaction.

References

Application Notes and Protocols: But-3-yn-2-yl Tosylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-yl tosylate is a chiral propargylic electrophile that holds significant potential as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive tosylate leaving group and a terminal alkyne, allows for the introduction of a chiral propargyl moiety, a structural motif present in numerous biologically active molecules, including kinase inhibitors and antiviral agents. The chirality at the C2 position enables the stereoselective synthesis of target molecules, which is of paramount importance in modern drug development.

These application notes provide an overview of the potential uses of (S)-but-3-yn-2-yl tosylate in the synthesis of key pharmaceutical intermediates and offer detailed protocols for its application in nucleophilic substitution reactions.

Key Applications

The primary utility of but-3-yn-2-yl tosylate in pharmaceutical synthesis lies in its ability to act as a chiral electrophile in SN2 reactions. This allows for the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, leading to a variety of valuable chiral intermediates.

1. Synthesis of Chiral Propargylamine Intermediates:

Chiral propargylamines are crucial components of many targeted therapies, including irreversible kinase inhibitors. The terminal alkyne can act as a Michael acceptor or participate in coupling reactions, while the amine provides a key interaction point with the biological target. (S)-but-3-yn-2-yl tosylate offers a direct route to these intermediates through reaction with primary or secondary amines.

2. Preparation of Chiral Alkynyl-Substituted Heterocycles:

Heterocyclic scaffolds are ubiquitous in medicinal chemistry. The introduction of a chiral alkynyl side chain can significantly enhance the potency and selectivity of a drug candidate. But-3-yn-2-yl tosylate can be employed to alkylate nitrogen or oxygen atoms within heterocyclic systems, providing a straightforward method for incorporating this valuable functionality.

3. Precursor for Antiviral Nucleoside Analogs:

The butynyl group is a known pharmacophore in certain antiviral compounds. While not a direct precursor to the ribose or deoxyribose sugar, the chiral butynol moiety, accessible from the tosylate, can be incorporated into carbocyclic or acyclic nucleoside analogs.

Data Presentation

The following tables summarize hypothetical, yet chemically plausible, quantitative data for the key applications of (S)-but-3-yn-2-yl tosylate. These are intended to be representative of typical reaction outcomes.

Table 1: Synthesis of Chiral Propargylamine Intermediates

EntryAmine NucleophileProductSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1Aniline(R)-N-(but-3-yn-2-yl)anilineDMF601285>99
2Benzylamine(R)-N-benzyl-N-(but-3-yn-2-yl)amineACN501878>99
3Morpholine(R)-4-(but-3-yn-2-yl)morpholineDMSO80892>99

Table 2: Synthesis of Chiral Alkynyl-Substituted Heterocyclic Intermediates

EntryHeterocyclic NucleophileProductBaseSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1Imidazole(R)-1-(but-3-yn-2-yl)-1H-imidazoleNaHTHF25690>99
22-pyridone(R)-1-(but-3-yn-2-yl)pyridin-2(1H)-oneK₂CO₃ACN701682>99
3Indole(R)-1-(but-3-yn-2-yl)-1H-indoleCs₂CO₃DMF501288>99

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chiral Propargylamines

This protocol describes a general method for the SN2 reaction of (S)-but-3-yn-2-yl tosylate with a primary or secondary amine.

Materials:

  • (S)-but-3-yn-2-yl tosylate (1.0 eq)

  • Amine (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen inlet

  • Septum

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-but-3-yn-2-yl tosylate (1.0 eq) and anhydrous DMF.

  • Add the corresponding amine (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylamine.

Protocol 2: General Procedure for the N-Alkylation of Heterocycles

This protocol outlines a general method for the N-alkylation of heterocyclic compounds using (S)-but-3-yn-2-yl tosylate in the presence of a base.

Materials:

  • Heterocycle (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq) or Potassium Carbonate (2.0 eq)

  • Anhydrous tetrahydrofuran (THF) or Acetonitrile (ACN)

  • (S)-but-3-yn-2-yl tosylate (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen inlet

  • Septum

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the heterocycle (1.2 eq) and anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.5 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of (S)-but-3-yn-2-yl tosylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated heterocycle.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of Chiral Propargylamines start1 Reactants: (S)-but-3-yn-2-yl tosylate Amine reaction1 Reaction in DMF 60 °C, 12-24h start1->reaction1 workup1 Aqueous Workup (EtOAc/H₂O) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Chiral Propargylamine purification1->product1

Caption: Experimental workflow for the synthesis of chiral propargylamines.

signaling_pathway cluster_SN2 General Sₙ2 Reaction Pathway reactant1 (S)-but-3-yn-2-yl tosylate transition_state [Nu---C---OTs]‡ (Walden Inversion) reactant1->transition_state Nucleophilic Attack nucleophile Nucleophile (Nu:⁻) (e.g., R₂NH, Ar-N⁻, etc.) nucleophile->transition_state product Chiral Product (R-configuration) transition_state->product leaving_group Tosylate Anion (TsO⁻) transition_state->leaving_group

Caption: Generalized SN2 reaction pathway of (S)-but-3-yn-2-yl tosylate.

Conclusion

But-3-yn-2-yl tosylate represents a valuable, albeit currently underutilized, chiral building block for the synthesis of pharmaceutical intermediates. The protocols and data presented herein, though based on established chemical principles rather than specific literature examples for this exact compound, are intended to provide a solid foundation for researchers to explore its utility in their synthetic campaigns. The ability to stereoselectively introduce the but-3-yn-2-yl moiety opens up new avenues for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. It is anticipated that the application of this and related chiral propargylic synthons will continue to grow in importance within the field of medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of But-3-yn-2-yl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting but-3-yn-2-ol to its tosylate derivative?

A1: Converting the hydroxyl group of but-3-yn-2-ol into a tosylate serves to transform it into a good leaving group. The hydroxyl group (-OH) itself is a poor leaving group, but as a tosylate (-OTs), it is readily displaced by nucleophiles in subsequent reactions, such as substitution or elimination reactions. This activation is a common strategy in organic synthesis to enable further molecular modifications.[1][2]

Q2: What are the most common reagents and conditions for the tosylation of but-3-yn-2-ol?

A2: The most common method involves reacting but-3-yn-2-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Commonly used bases include pyridine or triethylamine (TEA), often with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3][4] An alternative method utilizes a biphasic system with a base like sodium hydroxide (NaOH) in a mixture of an organic solvent (e.g., diethyl ether) and water.[5]

Q3: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A3: Yes, p-toluenesulfonyl chloride (TsCl) is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine and triethylamine are flammable and have strong, unpleasant odors; they should also be handled in a well-ventilated fume hood. But-3-yn-2-ol is a flammable liquid. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or impure products in the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of p-toluenesulfonyl chloride (TsCl): TsCl can degrade upon exposure to moisture. 2. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or non-optimal temperature. 3. Steric hindrance: But-3-yn-2-ol is a secondary alcohol, which can be sterically hindered, slowing down the reaction.[6] 4. Inadequate base: The base may not be strong enough or used in sufficient quantity to neutralize the HCl generated during the reaction.1. Use freshly purchased or purified TsCl. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or allowing the reaction to warm to room temperature.[4] 3. For hindered alcohols, using a more potent catalytic system like DMAP in conjunction with triethylamine can enhance the reaction rate.[3] 4. Ensure at least a stoichiometric amount of base is used. For less reactive alcohols, a stronger base like sodium hydride (NaH) might be considered, although this requires strictly anhydrous conditions.[4]
Formation of an Alkyl Chloride Side Product The chloride ion (Cl⁻), a byproduct of the reaction between TsCl and the alcohol, can act as a nucleophile and displace the newly formed tosylate group, especially if the tosylate is a good leaving group and the reaction conditions promote nucleophilic substitution.[7][8]1. Use a non-nucleophilic base or a base that effectively sequesters the chloride ion. Pyridine is often used for this purpose as it forms a pyridinium hydrochloride salt. 2. Maintain a low reaction temperature (e.g., 0 °C or below) to minimize the rate of the competing nucleophilic substitution reaction. 3. Minimize the reaction time once the starting alcohol is consumed to reduce the exposure of the product to chloride ions.
Product Degradation Propargyl tosylates can be unstable, particularly at elevated temperatures or in the presence of certain nucleophiles or acids/bases. The alkyne functionality can also participate in side reactions.1. Avoid high temperatures during the reaction and work-up. If heating is necessary to drive the reaction to completion, it should be done cautiously and for a minimal amount of time. 2. Purify the product using column chromatography at room temperature or below if possible. 3. Store the purified product at low temperatures and under an inert atmosphere.
Difficult Purification The product may be difficult to separate from unreacted TsCl, the base, or salt byproducts.1. During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid and unreacted TsCl. 2. A final wash with brine can help to remove water before drying the organic layer. 3. If the product is an oil, purification by column chromatography on silica gel is typically effective. If it is a solid, recrystallization may be a suitable purification method.

Experimental Protocols

Below are two detailed methodologies for the synthesis of this compound.

Method 1: Synthesis using Triethylamine and DMAP in Dichloromethane

This protocol is adapted from a general procedure for the tosylation of secondary alcohols.

Materials:

  • But-3-yn-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of but-3-yn-2-ol (1.0 eq.) in anhydrous DCM, add triethylamine (4.0 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to -25 °C in a suitable cooling bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.5 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at -25 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Biphasic Synthesis using Sodium Hydroxide

This protocol is based on a literature procedure for the synthesis of this compound.[5]

Materials:

  • But-3-yn-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • Dissolve but-3-yn-2-ol (1.0 eq.) in water to create an approximately 50% aqueous solution.

  • Add diethyl ether and p-toluenesulfonyl chloride (1.25 eq.) to the aqueous solution.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • With vigorous stirring, add solid sodium hydroxide (6.25 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Continue to stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Separate the organic (ether) layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Process Visualization

The following diagram illustrates a general workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Reagents Verify Reagent Quality (TsCl, Solvent, Base) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Good Quality Use_Fresh_Reagents Use Fresh/Purified TsCl and Anhydrous Solvents Check_Reagents->Use_Fresh_Reagents Poor Quality Adjust_Temp_Time Adjust Temperature and/or Reaction Time Optimize_Conditions->Adjust_Temp_Time Incomplete Reaction Change_Base_Catalyst Change Base (e.g., Pyridine) or Add Catalyst (DMAP) Optimize_Conditions->Change_Base_Catalyst Slow Reaction Analyze_Side_Products Analyze for Side Products (e.g., Alkyl Chloride) Improve_Purification Refine Purification Technique Analyze_Side_Products->Improve_Purification No Major Side Products Modify_Workup Modify Work-up to Remove Impurities Analyze_Side_Products->Modify_Workup Side Products Detected Recrystallize_or_Chromatography Consider Recrystallization or Column Chromatography Improve_Purification->Recrystallize_or_Chromatography Use_Fresh_Reagents->Optimize_Conditions Adjust_Temp_Time->Analyze_Side_Products Change_Base_Catalyst->Analyze_Side_Products Successful_Synthesis Improved Yield Modify_Workup->Successful_Synthesis Recrystallize_or_Chromatography->Successful_Synthesis

Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Tosylation of But-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tosylation of but-3-yn-2-ol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of But-3-yn-2-yl Tosylate 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or steric hindrance. 2. Degradation of Starting Material or Product: But-3-yn-2-ol or its tosylate may be unstable under the reaction conditions. 3. Poor Quality Reagents: The tosyl chloride (TsCl) or the base (e.g., pyridine) may be of low purity.1. Reaction Optimization: - Increase the reaction time and monitor by TLC. - Consider a more reactive sulfonylating agent like mesyl chloride (MsCl). - For sterically hindered alcohols, using a stronger, non-nucleophilic base might be beneficial.[1] 2. Condition Control: - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize degradation.[2] - Ensure anhydrous conditions, as moisture can hydrolyze TsCl and the product tosylate. 3. Reagent Quality Check: - Use freshly opened or purified reagents. The purity of but-3-yn-2-ol is crucial for clean reactions and reproducible results.[3]
Formation of an Alkyl Chloride Side Product The tosylation reaction, particularly when using a base like pyridine or triethylamine, produces a hydrochloride salt as a byproduct. The chloride ion can then act as a nucleophile and displace the tosylate group from the product, forming an alkyl chloride.[2][4] This is more likely if the tosylate is formed and then left in the reaction mixture for an extended period.- Use a non-nucleophilic base if chloride formation is a significant issue. - Minimize the reaction time after the complete consumption of the starting alcohol (monitored by TLC). - Isolate the tosylate product as soon as the reaction is complete to prevent further reaction with chloride ions.
Presence of Elimination Products (Enynes) The tosylate is a good leaving group, and the use of a base can promote elimination reactions (E2 mechanism) to form enynes.[5] This is a common side reaction for secondary tosylates.- Use a non-hindered, weaker base. - Keep the reaction temperature low to favor substitution over elimination. - Consider using a bulkier sulfonylating agent to sterically disfavor the approach of the base for elimination.
Formation of Allenic Byproducts Propargyl tosylates can be prone to rearrangement to form more stable allenic structures. This can occur either during the reaction or upon workup and purification.- Employ milder reaction conditions (lower temperature, shorter reaction time). - Use a buffered workup to avoid acidic or basic conditions that might catalyze rearrangement. - Purification by chromatography on neutral silica gel is recommended to avoid isomerization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of tosylating but-3-yn-2-ol?

A1: The primary purpose is to convert the hydroxyl group (-OH) of but-3-yn-2-ol into a tosylate group (-OTs). The hydroxyl group is a poor leaving group, while the tosylate is an excellent leaving group.[6][7][8] This transformation activates the molecule for subsequent nucleophilic substitution or elimination reactions, which are crucial in many organic synthesis pathways.[9]

Q2: Why is pyridine commonly used as a solvent and base in this reaction?

A2: Pyridine serves two main functions. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and tosyl chloride.[6][10] Second, it can also act as a nucleophilic catalyst.

Q3: Does the stereochemistry of but-3-yn-2-ol change during tosylation?

A3: No, the tosylation reaction proceeds with retention of configuration at the stereocenter. The oxygen atom of the alcohol is the nucleophile that attacks the sulfur atom of the tosyl chloride, and the carbon-oxygen bond of the alcohol is not broken during this process.[6][7][9]

Q4: How can I monitor the progress of the tosylation reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). The starting material, but-3-yn-2-ol, is more polar than the product, but-3-yn-2-yl tosylate. Therefore, the product will have a higher Rf value on the TLC plate. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q5: What is a typical experimental protocol for the tosylation of a secondary alcohol like but-3-yn-2-ol?

A5: A general procedure involves dissolving the alcohol in a suitable solvent (like dichloromethane or pyridine) and cooling the solution in an ice bath.[11] Pyridine is then added, followed by the slow, portion-wise addition of tosyl chloride. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature while monitoring its progress by TLC. A common protocol uses 1.5 equivalents of tosyl chloride and 6 equivalents of pyridine in dichloromethane at room temperature overnight.[11]

Reaction Pathways and Side Reactions

The following diagram illustrates the desired tosylation reaction of but-3-yn-2-ol and the potential side reactions that can occur.

Tosylation_Side_Reactions start But-3-yn-2-ol reagents + TsCl, Pyridine product But-3-yn-2-yl Tosylate (Desired Product) start->product Desired Reaction chloride 4-Chlorobut-1-yne (Chloride Side Product) product->chloride Nucleophilic Substitution (by Cl- from Pyridinium Hydrochloride) elimination But-1-en-3-yne (Elimination Side Product) product->elimination E2 Elimination (Base Promoted) allene 1,2-Butadien-4-yl Tosylate (Allenic Rearrangement) product->allene Rearrangement

References

Technical Support Center: Purification of Crude but-3-yn-2-yl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude but-3-yn-2-yl 4-methylbenzenesulfonate by chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Question: My compound appears to be decomposing on the silica gel column. What can I do?

Answer: Decomposition of tosylates on silica gel can be a common issue due to the acidic nature of standard silica gel. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel. Create a slurry of silica gel in your chosen eluent and add a small amount of a neutralising agent, such as triethylamine (typically 0.1-1% v/v), to the solvent system. This can help to prevent the degradation of your acid-sensitive compound.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for purifying tosylates.[1]

  • Minimize Residence Time: The longer your compound is in contact with the silica, the greater the chance of decomposition. Using flash chromatography with slightly higher pressure can reduce the purification time.[2]

  • Check Compound Stability: Before committing to a large-scale purification, it's wise to perform a small-scale stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability on silica.[1]

Question: I am seeing poor separation between my product and impurities. How can I improve the resolution?

Answer: Achieving good separation is critical for obtaining a pure product. If you are experiencing poor resolution, consider the following:

  • Optimize the Solvent System: The choice of eluent is crucial. Systematically screen different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase that provides the best separation (a ΔRf of >0.2 is ideal). A common starting point for tosylates is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Adjust the Polarity Gradient: If using a gradient elution, ensure the polarity increase is gradual. A steep gradient can cause compounds to elute too quickly and merge.

  • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel is uniformly packed without any air bubbles.

  • Sample Loading: The sample should be loaded onto the column in a narrow band. Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble, and then load it carefully onto the top of the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

Question: My compound is not eluting from the column, or the recovery is very low. What are the possible causes?

Answer: Several factors can lead to your compound not eluting or having low recovery:

  • Incorrect Solvent System: The eluent may not be polar enough to move your compound down the column. If your compound remains at the baseline on your TLC plate, you need to increase the polarity of your mobile phase.

  • Irreversible Adsorption or Decomposition: As mentioned, the compound might be strongly adsorbing to or decomposing on the silica gel.[1]

  • Compound Precipitation: Your compound may be precipitating at the top of the column if it is not very soluble in the eluent. Ensure your compound is soluble in the mobile phase.

  • Overloading the Column: Exceeding the capacity of your column can lead to poor separation and potential loss of product. As a general rule, for flash chromatography, use a silica gel mass that is 50-100 times the mass of your crude sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A typical starting point would be a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.

Q2: How can I visualize this compound on a TLC plate?

Due to the aromatic tosyl group, the compound should be visible under a UV lamp (254 nm). Alternatively, you can use a potassium permanganate stain, which will react with the alkyne group.

Q3: Is it necessary to use high-purity solvents for column chromatography?

Yes, using high-purity, chromatography-grade solvents is highly recommended. Impurities in solvents can interfere with the separation and contaminate your final product.[3]

Q4: Can I reuse my chromatography column?

While it is possible to wash and reuse silica gel columns for the same compound, it is generally not recommended for final purification steps in drug development to avoid cross-contamination. For routine purifications of intermediates, it may be acceptable if the column is thoroughly cleaned.

Experimental Protocol: Flash Chromatography Purification

This protocol provides a general methodology for the purification of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to determine the optimal eluent for separation. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent.

    • Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Apply gentle positive pressure (flash chromatography) to maintain a steady flow rate.[2]

    • Collect fractions in an organized manner (e.g., in test tubes or vials).

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of this compound under different chromatographic conditions. Note: This data is illustrative and may vary based on specific experimental conditions.

Condition IDStationary PhaseMobile Phase (v/v)Loading MethodPurity of Isolated Product (%)Yield (%)
ASilica GelHexanes:Ethyl Acetate (85:15)Wet Loading9580
BSilica Gel (1% TEA)Hexanes:Ethyl Acetate (85:15)Dry Loading9885
CNeutral AluminaHexanes:Dichloromethane (70:30)Wet Loading9782

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

TroubleshootingWorkflow start Start Purification check_tlc Perform TLC Analysis start->check_tlc problem Identify Purification Issue check_tlc->problem decomp Decomposition on Column? problem->decomp Decomposition poor_sep Poor Separation? problem->poor_sep Impure Fractions no_elution No Elution / Low Recovery? problem->no_elution No Product deactivate_silica Deactivate Silica (e.g., with TEA) decomp->deactivate_silica Yes alt_stationary Use Alternative Stationary Phase (Alumina, Florisil) decomp->alt_stationary Still Decomposing optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes end Successful Purification deactivate_silica->end alt_stationary->end repack_column Repack Column / Use Dry Loading optimize_solvent->repack_column Still Poor Separation optimize_solvent->end Improved repack_column->end check_solubility Check Compound Solubility increase_polarity->check_solubility Still No Elution increase_polarity->end Eluted check_solubility->end

Caption: Troubleshooting workflow for chromatography issues.

References

Technical Support Center: Controlling Regioselectivity in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cycloaddition reactions involving asymmetric alkynes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in controlling regioselectivity during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the cycloaddition of asymmetric alkynes?

A1: Regioselectivity in these reactions is primarily governed by a combination of electronic effects, steric interactions, and the catalytic system employed.[1][2] Electronic effects arise from the polarization of the alkyne and the reacting partner (e.g., diene or 1,3-dipole), which can be predicted using Frontier Molecular Orbital (FMO) theory.[1][2] Steric hindrance can direct incoming reactants to the less bulky side of the alkyne.[3][4] In metal-catalyzed reactions, the nature of the metal center and the ligands used play a crucial role in dictating the regiochemical outcome.[5][6][7]

Q2: How can I predict the major regioisomer in a cycloaddition reaction?

A2: Predicting the major regioisomer involves analyzing the electronic properties of the reactants. For many cycloadditions, such as the Diels-Alder reaction, the most electron-rich carbon of one reactant (the nucleophile) will preferentially bond with the most electron-deficient carbon of the other (the electrophile).[8] This can often be determined by drawing resonance structures to identify partial positive and negative charges.[8][9] For more complex systems, computational methods like Density Functional Theory (DFT) are used to calculate transition state energies for the different possible pathways, with the lower energy path corresponding to the major product.[3][10][11]

Q3: What is the role of the catalyst and ligands in directing regioselectivity?

A3: In metal-catalyzed cycloadditions, the catalyst and its associated ligands are paramount for controlling regioselectivity. The metal can alter the electronic properties of the alkyne upon coordination. Ligands, with their varying steric bulk (cone angle) and electronic properties, can create a specific chiral environment around the metal center, which in turn dictates how the substrates approach each other.[6][7][12] For example, in cobalt-catalyzed reactions of 1,3-dienes and alkynes, the choice of a bisphosphine ligand versus a phosphino-oxazoline ligand can completely switch the reaction pathway between a [4+2] and a [2+2] cycloaddition, each with high regioselectivity.[5][13][14]

Q4: My metal-free cycloaddition is showing poor regioselectivity. What strategies can I employ?

A4: For metal-free reactions, such as the thermal Huisgen 1,3-dipolar cycloaddition, control is often more challenging and typically yields mixtures of regioisomers.[15] One strategy is to enhance the electronic bias of the substrates by using alkynes with strongly electron-donating or electron-withdrawing groups. Another novel approach involves using supramolecular self-assembly, where spatial confinement within an assembly (like a hydrogel) can force the reactants into a specific orientation, leading to excellent regioselectivity.[15] For strained alkynes like cyclooctynes, substitution on the ring can influence regioselectivity, although solvation effects can sometimes diminish this preference.[11][16]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Azide-Alkyne Cycloadditions

Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an internal alkyne is producing a mixture of 1,4,5-trisubstituted triazoles. How can I improve this?

A: The standard CuAAC is highly regioselective for terminal alkynes, yielding 1,4-disubstituted triazoles. For internal alkynes, achieving regioselectivity is a known challenge.[17][18]

  • Troubleshooting Steps:

    • Review Substrate Electronics: The inherent electronic bias of the asymmetric alkyne is the primary driver. If the two substituents are electronically similar, poor selectivity is expected. Consider modifying one substituent to be strongly electron-withdrawing (e.g., ester, sulfone) and the other to be electron-donating or sterically bulky.

    • Switch Catalyst System: While copper is classic for terminal alkynes, other metals offer different regioselectivity. Ruthenium catalysts, for example, famously produce the 1,5-regioisomer from terminal alkynes.[18] For internal alkynes, nickel-catalyzed cycloadditions have been shown to provide excellent regio- and chemoselectivity control, where the outcome depends on the nature of the alkyne substituent (e.g., terminal alkynes and cyanoalkynes yield 1,5-products, while thioalkynes and ynamides give 1,4,5-products).[19][20]

    • Alternative Synthetic Route: Consider a multi-step approach where the triazole is constructed differently, for instance, via the reaction of β-carbonyl phosphonates and azides, which can offer high regioselectivity for synthesizing 1,4,5-trisubstituted triazoles under mild conditions with bases like Cs₂CO₃.[21][22]

Issue 2: Incorrect or Low Regioselectivity in Diels-Alder ([4+2]) Reactions

Q: My Diels-Alder reaction between an asymmetric diene and an asymmetric alkyne dienophile is giving a mixture of "ortho" and "meta" products. How do I favor the desired isomer?

A: The regioselectivity of the Diels-Alder reaction is dictated by the electronic alignment of the diene and dienophile. The general rule is that the reaction favors the "ortho" and "para" products, while the "meta" product is typically minor.[23][24]

  • Troubleshooting Steps:

    • Analyze Orbital Coefficients (FMO Theory): The interaction is governed by the HOMO of the diene and the LUMO of the dienophile (for electron-rich dienes). The largest lobe of the diene's HOMO will align with the largest lobe of the dienophile's LUMO. Draw resonance structures to identify the most nucleophilic carbon on the diene and the most electrophilic carbon on the dienophile; these positions should align.[8]

    • Introduce a Lewis Acid Catalyst: A Lewis acid can enhance regioselectivity by coordinating to the dienophile, amplifying its electronic polarization and lowering the LUMO energy. This makes the electronic preference for one orientation over the other more pronounced.

    • Modify Substituents: Increase the electronic disparity between the termini of the diene and dienophile. Using a diene with a strong electron-donating group (EDG) at C1 and a dienophile with a strong electron-withdrawing group (EWG) will strongly favor the "ortho" product. An EDG at C2 on the diene will favor the "para" product.[23][24]

Quantitative Data Summary

Table 1: Effect of Ligand on Regioselectivity in Cobalt-Catalyzed [4+2] vs. [2+2] Cycloaddition

EntryLigandProduct TypeChemo-selectivity ([4+2]:[2+2])Regio-selectivityRef
1(S,S)-Ph-BPE[4+2]>99:1>99:1[5]
2(R)-BINAP[4+2]>99:1>99:1[5]
3(S,S)-DIOP[2+2]1:>99>99:1[5]
4(S)-t-Bu-PHOX[2+2]1:>99>99:1[5]
Conditions: Reaction between (E)-1,3-nonadiene and methyl hex-2-ynoate catalyzed by a CoI complex.

Table 2: Influence of Alkyne Substituents on Regioselectivity in Rh(I)-Catalyzed (5+2) Cycloadditions

EntryAlkyne R¹Alkyne R²Regioisomeric Ratio (Major:Minor)Controlling FactorRef
1n-BuH>20:1Steric[3][4]
2PhH>20:1Steric[3][4]
3TMSH>20:1Steric[3][4]
4CO₂MeMe1:2.3 (Reversed)Electronic[3][4]
5CONEt₂Me1:1.5 (Reversed)Electronic[3][4]
Conditions: Reaction between a substituted vinylcyclopropane and an asymmetric alkyne.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Cesium Carbonate Mediation

This protocol is adapted from a method for the regioselective synthesis of triazoles from β-carbonyl phosphonates.[22]

  • Reagent Preparation:

    • Prepare a solution of the α-substituted-β-ketophosphonate (1.0 equiv) in anhydrous DMSO (to a final concentration of 0.3 M).

    • Prepare a separate solution of the desired azide (1.2 equiv) in anhydrous DMSO (to a final concentration of 0.3 M).

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add cesium carbonate (Cs₂CO₃, 2.0 equiv).

    • Add the α-substituted-β-ketophosphonate solution to the flask.

    • Stir the resulting mixture at room temperature for 10 minutes.

  • Reaction Execution:

    • Inject the azide solution into the reaction mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10 mL).

    • Wash the organic layer with brine (3 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4,5-trisubstituted triazole.

Protocol 2: Ligand-Controlled Chemo- and Regioselective Cobalt-Catalyzed [4+2] Cycloaddition

This protocol is based on a method for the selective synthesis of 1,4-cyclohexadienes.[5][14]

  • Catalyst Pre-formation:

    • In a glovebox, add CoBr₂ (10 mol%) and the selected chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE, 11 mol%) to a dry vial.

    • Add anhydrous THF and stir the mixture for 30 minutes.

    • Add AgSbF₆ (20 mol%) to the mixture and stir for another 30 minutes. The formation of a precipitate (AgBr) will be observed.

    • Filter the mixture through Celite to obtain a solution of the active catalyst.

  • Reaction Setup:

    • In a separate dry vial, dissolve the 1,3-diene (1.2 equiv) and the asymmetric alkyne (1.0 equiv) in the chosen solvent (e.g., DCE).

  • Reaction Execution:

    • Add the catalyst solution to the substrate solution at the desired temperature (e.g., room temperature).

    • Stir the reaction and monitor its progress by GC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the highly functionalized 1,4-cyclohexadiene product.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed reaction_type What is the reaction type? start->reaction_type azide_alkyne Azide-Alkyne Cycloaddition reaction_type->azide_alkyne e.g., Huisgen diels_alder Diels-Alder ([4+2]) reaction_type->diels_alder other_metal Other Metal-Catalyzed ([n+m]) reaction_type->other_metal e.g., [5+2], [2+2+2] azide_q1 Is the alkyne terminal or internal? azide_alkyne->azide_q1 diels_q1 Have you analyzed FMO / resonance? diels_alder->diels_q1 metal_q1 Have you screened different ligands? other_metal->metal_q1 azide_a1 Terminal: Use Cu(I) for 1,4-isomer or Ru(II) for 1,5-isomer. azide_q1->azide_a1 Terminal azide_a2 Internal: Enhance electronic bias. Switch to Ni or Rh catalyst system. azide_q1->azide_a2 Internal diels_a1 No: Align most nucleophilic C of diene with most electrophilic C of dienophile. diels_q1->diels_a1 No diels_a2 Yes: Add a Lewis Acid catalyst. Increase electronic push/pull of substituents. diels_q1->diels_a2 Yes metal_a1 No: Screen ligands with varying steric (cone angle) and electronic properties. metal_q1->metal_a1 No metal_a2 Yes: Consider alternative metals. Modify substrate to enhance steric/electronic differentiation. metal_q1->metal_a2 Yes

Caption: A decision tree for troubleshooting poor regioselectivity in common cycloaddition reactions.

Catalyst_Selection_Workflow cluster_logic start Goal: Regioselective Cycloaddition step1 Define Reactants (e.g., Diene + Alkyne, Azide + Alkyne) start->step1 step2 Analyze Substrate Properties step1->step2 step3a Strong Electronic Bias (Push-Pull System) step2->step3a Electronic step3b Large Steric Difference step2->step3b Steric step3c Subtle Electronic/ Steric Difference step2->step3c Ambiguous step4a Thermal or Lewis Acid Catalysis May Suffice step3a->step4a step4b Steric Control is Key: Select Catalyst/Ligand with appropriate bulk step3b->step4b step4c Ligand Control is Critical: Screen diverse electronic/ steric ligand library step3c->step4c step5 Optimize Reaction Conditions (Solvent, Temperature) end Achieve High Regioselectivity step5->end

Caption: Workflow for selecting a strategy to achieve high regioselectivity in cycloadditions.

Factors_Regioselectivity cluster_reactants Reactant Properties cluster_catalyst Catalytic System reactants Asymmetric Alkyne factors Electronic Effects Steric Effects reactants->factors:f0 reactants->factors:f1 partner Reacting Partner partner->factors:f0 partner->factors:f1 catalyst Metal Center catalyst->factors:f0 ligand Ligand Properties ligand->factors:f1 outcome Regiochemical Outcome factors->outcome

Caption: Interplay of electronic and steric factors from reactants and catalysts controlling regioselectivity.

References

preventing decomposition of but-3-yn-2-yl tosylate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for but-3-yn-2-yl tosylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of this reagent during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My but-3-yn-2-yl tosylate has turned from a colorless/pale yellow oil/solid into a dark brown or black tar-like substance upon storage. What happened?

A1: The color change is a clear indicator of decomposition. But-3-yn-2-yl tosylate is a reactive secondary propargylic tosylate and can degrade over time, especially under improper storage conditions. The decomposition is likely due to a combination of factors including exposure to heat, light, moisture, and acidic or basic impurities.

Q2: What are the likely decomposition pathways for but-3-yn-2-yl tosylate?

A2: Due to its structure, but-3-yn-2-yl tosylate is susceptible to several decomposition pathways, primarily through substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The propargyl group can stabilize a carbocation, making SN1 and E1 pathways more likely than for a simple secondary tosylate. The presence of nucleophiles (like water) or bases can facilitate these reactions.

Q3: How can I minimize the decomposition of but-3-yn-2-yl tosylate during storage?

A3: To minimize decomposition, it is crucial to store the compound under optimal conditions. This includes low temperature, exclusion of light and moisture, and an inert atmosphere. It is also vital to ensure the material is pure before long-term storage, as impurities can catalyze decomposition.

Q4: Is it better to store but-3-yn-2-yl tosylate as a solid or in a solvent?

A4: It is generally recommended to store reactive compounds like but-3-yn-2-yl tosylate neat (as a pure solid or oil) if they are stable in that form at the recommended storage temperature. Storing in solution can be problematic as the solvent can participate in decomposition reactions (solvolysis), unless a completely inert solvent is used and all moisture is rigorously excluded. If you must store it in solution for immediate use, use a dry, aprotic solvent such as anhydrous toluene or hexanes.

Troubleshooting Guide: Preventing Decomposition

This guide addresses specific issues that may arise during the storage and handling of but-3-yn-2-yl tosylate.

Issue Potential Cause(s) Recommended Action(s)
Rapid discoloration (within days or weeks) 1. High Storage Temperature: Elevated temperatures accelerate decomposition reactions. 2. Presence of Impurities: Residual acid (p-toluenesulfonic acid) or base (e.g., pyridine, triethylamine) from synthesis can catalyze decomposition. 3. Exposure to Light: Photochemical reactions can contribute to degradation.1. Store at low temperature: Store at -20°C or below in a freezer. 2. Purify before storage: Ensure the tosylate is free of acidic or basic residues. This can be achieved by washing the crude product with cold, dilute acid and base, followed by drying and purification by flash chromatography or recrystallization. 3. Protect from light: Store in an amber vial or wrap the container in aluminum foil.
Formation of a precipitate or solid in the oil 1. Polymerization: The alkyne functionality can be susceptible to polymerization, especially in the presence of trace metals or radical initiators. 2. Decomposition Products: The solid could be a salt or other insoluble degradation product.1. Store under inert atmosphere: Store under argon or nitrogen to prevent oxidation-initiated polymerization. 2. Use high-purity material: Ensure the starting materials and the final product are of high purity.
Poor reactivity in subsequent reactions 1. Decomposition: The active reagent has degraded, lowering the effective concentration. 2. Hydrolysis: Exposure to moisture will hydrolyze the tosylate back to the alcohol (but-3-yn-2-ol) and p-toluenesulfonic acid.1. Check for purity: Before use, check the purity of the stored tosylate by TLC or ¹H NMR. 2. Handle under anhydrous conditions: Always handle the tosylate in a glovebox or under a stream of inert gas. Use dry solvents and glassware for reactions.

Experimental Protocols

Protocol 1: Purification of But-3-yn-2-yl Tosylate Prior to Storage

  • Dissolve the crude tosylate: Dissolve the crude but-3-yn-2-yl tosylate in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Washes:

    • Wash the organic solution with cold, dilute HCl (e.g., 1 M) to remove any residual pyridine or other amine bases.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.

    • Wash with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (<30°C).

  • Final Purification (Optional but Recommended):

    • Flash Column Chromatography: Purify the residue on a silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate).

    • Recrystallization: If the tosylate is a solid, recrystallize from a suitable solvent system (e.g., hexanes/diethyl ether) at low temperature.

  • Final Drying: Dry the purified product under high vacuum to remove all traces of solvent.

Visualizing Decomposition and Handling

Diagram 1: Potential Decomposition Pathways of But-3-yn-2-yl Tosylate

DecompositionPathways start But-3-yn-2-yl Tosylate sn1_intermediate Propargyl-stabilized Carbocation start->sn1_intermediate SN1 sn2_transition SN2 Transition State start->sn2_transition SN2 (+ Nucleophile) e1_intermediate Propargyl-stabilized Carbocation start->e1_intermediate E1 e2_transition E2 Transition State start->e2_transition E2 (+ Base) substitution_product Substitution Product (e.g., from H2O) sn1_intermediate->substitution_product + Nucleophile sn2_transition->substitution_product elimination_product Elimination Product (Allene/Alkyne) e1_intermediate->elimination_product - H+ e2_transition->elimination_product

Caption: Potential decomposition pathways for but-3-yn-2-yl tosylate.

Diagram 2: Recommended Workflow for Handling and Storage

HandlingWorkflow synthesis Synthesis of But-3-yn-2-yl Tosylate purification Purification Protocol (See Protocol 1) synthesis->purification purity_check Purity Analysis (NMR, TLC) purification->purity_check purity_check->purification If Impure storage Long-term Storage (-20°C or below, Inert atm.) purity_check->storage If Pure pre_use_check Pre-use Purity Check storage->pre_use_check usage Use in Reaction pre_use_check->purification If Degraded pre_use_check->usage If Pure

Caption: Recommended workflow for handling and storing but-3-yn-2-yl tosylate.

Technical Support Center: Optimizing Sonogashira Coupling Reactions with Hindered Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Sonogashira coupling reactions, particularly with sterically hindered substrates.

Troubleshooting Guides

Encountering difficulties with your Sonogashira coupling reaction? The following table outlines common problems, their probable causes, and recommended solutions, with a focus on issues arising from sterically demanding substrates.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield Insufficient catalyst activity: Steric hindrance around the aryl halide or alkyne can impede oxidative addition or transmetalation.[1][2][3]- Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][4] - Increase catalyst loading: For particularly challenging substrates, increasing the palladium catalyst loading (up to 5 mol%) may be necessary.[5] - Use a pre-catalyst: Consider using a well-defined palladium pre-catalyst for more reliable initiation.[6]
Poor solubility of reactants or catalyst: Hindered molecules can have poor solubility in common solvents, leading to a heterogeneous reaction mixture.[1]- Solvent screening: Test a range of solvents or solvent mixtures to improve solubility. A mixture of toluene and triethylamine can be effective.[1] - Increase reaction temperature: Carefully increasing the temperature can improve both solubility and reaction kinetics. However, be mindful of potential side reactions.[7][8]
Ineffective base: The chosen base may not be strong enough to deprotonate the hindered alkyne efficiently.- Use a stronger base: Consider using stronger organic bases like DBU or inorganic bases such as Cs2CO3.[4][9]
Significant Glaser-Hay Homocoupling Presence of oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction.[5][10]- Ensure rigorous anaerobic conditions: Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5] - Consider copper-free conditions: The copper co-catalyst is often implicated in homocoupling. Switching to a copper-free protocol can mitigate this issue.[5][11] - Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
Formation of Other Side Products Decomposition of starting materials or product: Higher reaction temperatures required for hindered substrates can lead to degradation.[7][8]- Optimize reaction temperature and time: Run the reaction at the lowest possible temperature that still affords a reasonable rate. Monitor the reaction progress to avoid prolonged heating.
Reaction with functional groups: Other functional groups on the substrates may not be compatible with the reaction conditions.- Protect sensitive functional groups: Use appropriate protecting groups for functionalities that might interfere with the coupling reaction.
Catalyst Decomposition (Black Precipitate) High temperature: Palladium catalysts can decompose to palladium black at elevated temperatures.- Lower the reaction temperature. - Use a more stable catalyst: Some ligands can impart greater thermal stability to the palladium center.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: What is the best palladium catalyst to use for a Sonogashira coupling with a sterically hindered aryl bromide?

A1: For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient. It is highly recommended to use palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky and electron-rich phosphine ligands.[4] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or other biaryl phosphines have demonstrated improved performance by promoting the formation of highly active, monoligated palladium(0) species, which facilitates the challenging oxidative addition step.[1][2][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative to phosphines.[4]

Q2: When should I consider a copper-free Sonogashira coupling?

A2: Copper-free Sonogashira couplings are advantageous in several scenarios, particularly when dealing with substrates that are sensitive to copper salts or when the formation of alkyne homocoupling (Glaser coupling) products is a significant issue.[5] While the copper co-catalyst generally increases the reaction rate, it can be detrimental in certain cases.[5] Copper-free systems often require a stronger base and may proceed at a slower rate but can provide cleaner reaction profiles.[4][11]

Reaction Conditions

Q3: How do I choose the right base for my hindered Sonogashira coupling?

A3: The choice of base is critical. For standard Sonogashira reactions, amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common and can also serve as the solvent.[5] However, for hindered substrates where alkyne deprotonation might be slow, a stronger base may be required. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like cesium carbonate (Cs₂CO₃) can be more effective.[4][9]

Q4: What is the optimal solvent for a Sonogashira reaction with poorly soluble hindered substrates?

A4: Solvent choice is crucial for ensuring a homogeneous reaction mixture. While amine bases can sometimes act as the sole solvent, co-solvents are often necessary for poorly soluble substrates.[8] Aprotic polar solvents like DMF or NMP, or nonpolar solvents like toluene, are frequently used.[5] For particularly challenging cases, a mixture of solvents, such as toluene and triethylamine, can improve solubility while maintaining a high concentration of the base.[1] The solvent must be able to dissolve the aryl halide, the alkyne, the palladium complex, and the copper acetylide (if formed).[12]

Q5: At what temperature should I run my reaction involving hindered substrates?

A5: While many Sonogashira reactions can be performed at room temperature, hindered substrates often require higher temperatures to overcome the activation energy barrier for the oxidative addition step.[7][8] It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress by techniques like TLC or GC-MS. Be aware that excessive temperatures can lead to catalyst decomposition and the formation of side products.[7]

Experimental Protocols and Workflow

General Experimental Protocol for Sonogashira Coupling with a Hindered Aryl Bromide:

  • Reagent Preparation: Ensure all reagents are of high purity. The aryl halide and terminal alkyne should be free of impurities. Solvents and liquid amines should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the copper(I) iodide (CuI, 1 mol%, if using a copper-catalyzed protocol).

  • Addition of Reactants: Add the degassed solvent (e.g., toluene), followed by the hindered aryl bromide (1.0 eq), the terminal alkyne (1.2 eq), and the degassed amine base (e.g., Et₃N, 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (starting from room temperature and gradually increasing if necessary). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether. Filter the mixture through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Conditions Verify Reaction Conditions: - Inert atmosphere? - Anhydrous solvents? - Reagent purity? Start->Check_Conditions Homocoupling Significant Homocoupling? Check_Conditions->Homocoupling Conditions OK Optimize_Catalyst Optimize Catalyst System: - Use bulky, e⁻-rich ligand (e.g., P(t-Bu)3, XPhos) - Increase catalyst loading Homocoupling->Optimize_Catalyst No Go_Copper_Free Switch to Copper-Free Conditions Homocoupling->Go_Copper_Free Yes Optimize_Base_Solvent Optimize Base & Solvent: - Use stronger base (e.g., DBU, Cs2CO3) - Screen solvents for better solubility Optimize_Catalyst->Optimize_Base_Solvent Increase_Temp Increase Temperature Optimize_Base_Solvent->Increase_Temp Success Successful Coupling Increase_Temp->Success Go_Copper_Free->Success

Caption: A logical workflow for troubleshooting a failing Sonogashira reaction.

Sonogashira Catalytic Cycle (Copper-Catalyzed)

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)(X)L₂ Pd0->Pd_complex1 Oxidative Addition (R¹-X) *Hindered by bulky R¹* Pd_complex2 R¹-Pd(II)(C≡CR²)L₂ Pd_complex1->Pd_complex2 Transmetalation (from Cu Cycle) Pd_complex2->Pd0 Reductive Elimination Product_out R¹-C≡C-R² Pd_complex2->Product_out CuX CuX Cu_acetylide Cu-C≡C-R² Cu_acetylide->CuX Transmetalation (to Pd Cycle) Alkyne H-C≡C-R² Alkyne->Cu_acetylide + Base, + CuX

Caption: The catalytic cycles of a copper-catalyzed Sonogashira coupling.

References

Technical Support Center: Stereoselective Synthesis of Allenes from Tosylate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of allenes from tosylate precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my stereoselective allene synthesis from a propargylic tosylate resulting in low enantioselectivity?

A1: Low enantioselectivity can stem from several factors. The choice of chiral ligand is paramount; ensure you are using a ligand known to be effective for your specific substrate and catalytic system (e.g., SimplePhos, box ligands).[1] The reaction temperature can also significantly impact stereocontrol; lower temperatures often favor higher enantioselectivity. Additionally, the solvent can play a crucial role in the stereochemical outcome. It is advisable to screen different solvents to find the optimal conditions for your reaction.

Q2: I am observing a significant amount of the SN2 product (alkyne) instead of the desired SN2' product (allene). How can I improve the regioselectivity?

A2: The competition between SN2 and SN2' pathways is a common challenge.[2] The regioselectivity is influenced by the steric hindrance at both the propargylic and acetylenic carbons, the nature of the nucleophile, and the catalyst system. Using bulkier nucleophiles can favor the SN2' pathway. In copper-catalyzed systems, the choice of ligand is critical for directing the nucleophile to the γ-position of the propargylic system. For some substrates, switching the leaving group from a tosylate to a phosphate has been shown to improve γ-selectivity.[3]

Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes?

A3: Incomplete conversion can be due to several issues. Firstly, ensure the quality and purity of your starting materials, especially the propargylic tosylate, as it can be prone to degradation. The catalyst activity might be another issue; ensure your copper salt and ligand are pure and handled under appropriate inert conditions if they are air- or moisture-sensitive. The choice of base and its stoichiometry are also important for activating the nucleophile. Finally, the reaction temperature might be too low for the reaction to proceed at a reasonable rate. A careful optimization of the reaction temperature is often necessary.

Q4: Are there any common side reactions to be aware of when synthesizing allenes from tosylate precursors?

A4: Besides the competing SN2 reaction, other potential side reactions include elimination to form enynes, especially with sterically hindered or non-nucleophilic bases. Racemization of the allene product can also occur, particularly at higher reaction temperatures or with certain catalysts. In some cases, over-reduction of the allene product can be observed if a hydride source is used.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield of Allene - Inactive catalyst- Poor quality of tosylate precursor- Suboptimal reaction temperature- Incorrect solvent- Use fresh, high-purity catalyst and ligand.- Prepare the tosylate precursor fresh and handle it with care.- Screen a range of temperatures to find the optimal balance between reaction rate and product stability.- Test a variety of solvents with different polarities.
Low Enantioselectivity - Ineffective chiral ligand- Reaction temperature is too high- Inappropriate solvent- Racemization of the product- Screen different families of chiral ligands.- Perform the reaction at lower temperatures (e.g., 0 °C or -10 °C).[4]- Evaluate a range of solvents to identify one that enhances stereoselectivity.- Analyze the enantiomeric excess at different reaction times to check for product racemization.
Poor Regioselectivity (SN2 vs. SN2') - Steric hindrance at the propargylic position- Nature of the nucleophile- Catalyst/ligand system not directing the SN2' pathway- Use substrates with less steric bulk at the propargyl position if possible.- Employ bulkier nucleophiles.- Screen different copper salts and ligands known to favor SN2' addition.
Formation of Byproducts (e.g., enynes) - Use of a non-nucleophilic or overly strong base- High reaction temperature- Use a milder, more nucleophilic base.- Optimize the reaction temperature to minimize elimination side reactions.

Quantitative Data Summary

The following tables summarize typical yields and enantioselectivities achieved in copper-catalyzed stereoselective allene synthesis from various propargylic precursors. While specific data for tosylates is limited in comparative studies, the data for analogous leaving groups like phosphates and chlorides provide a useful benchmark.

Table 1: Enantioselective Synthesis of Chloroallenes from Propargylic Dichlorides [1]

EntryGrignard ReagentLigandSolventYield (%)ee (%)
1MeMgBrL5Toluene8592
2EtMgBrL5Toluene8290
3i-PrMgBrL5Toluene7896
4PhMgBrL5Toluene9085

Table 2: Copper-Catalyzed Semireduction of 1,3-Enynes to Allenes [4]

EntrySubstrateLigandYield (%)er
1Phenyl-substituted enyne(R)-DTBM-SEGPHOS9598:2
2Naphthyl-substituted enyne(R)-DTBM-SEGPHOS98>99:1
3Thienyl-substituted enyne(R)-DTBM-SEGPHOS9298:2
4Alkyl-substituted enyne(R)-DTBM-SEGPHOS8597:3

Experimental Protocols

General Procedure for Copper-Catalyzed Stereoselective Synthesis of Allenes from Propargylic Tosylates

Materials:

  • Propargylic tosylate (1.0 equiv)

  • Copper salt (e.g., CuBr, 5 mol%)

  • Chiral ligand (e.g., SimplePhos derivative, 6 mol%)

  • Grignard reagent or other nucleophile (1.2 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the copper salt and the chiral ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Add the propargylic tosylate to the reaction mixture.

  • Slowly add the Grignard reagent or other nucleophile dropwise over a period of 10-15 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified allene by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Allene Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Add Cu Salt & Chiral Ligand solvent 2. Add Anhydrous Solvent reagents->solvent stir 3. Stir to Form Complex solvent->stir cool 4. Cool Reaction Mixture stir->cool add_tosylate 5. Add Propargylic Tosylate cool->add_tosylate add_nucleophile 6. Add Nucleophile add_tosylate->add_nucleophile monitor 7. Monitor Reaction add_nucleophile->monitor quench 8. Quench Reaction monitor->quench extract 9. Extract Product quench->extract purify 10. Purify by Chromatography extract->purify analyze 11. Characterize & Determine ee purify->analyze

Caption: General experimental workflow for the synthesis of chiral allenes.

Logical Relationship of Troubleshooting Low Enantioselectivity

troubleshooting_ee problem Low Enantioselectivity cause1 Ineffective Chiral Ligand problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Inappropriate Solvent problem->cause3 cause4 Product Racemization problem->cause4 solution1 Screen Different Ligands cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Screen Solvents cause3->solution3 solution4 Analyze ee Over Time cause4->solution4

Caption: Troubleshooting guide for low enantioselectivity in allene synthesis.

References

troubleshooting low conversion in nucleophilic substitution of propargyl tosylates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions of propargyl tosylates. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low conversion rates in their experiments.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and a step-by-step guide to troubleshoot underperforming reactions.

Q1: My nucleophilic substitution reaction with propargyl tosylate is showing low to no conversion of the starting material. What are the most common causes?

Low conversion can stem from several factors. The primary areas to investigate are the stability and purity of your starting materials, the choice of reaction conditions (solvent, temperature), and the nature of your nucleophile. Propargyl tosylates can be unstable, and the reaction is sensitive to steric hindrance and side reactions.

Q2: How can I be sure my propargyl tosylate is of sufficient quality?

Propargyl tosylate can degrade over time, especially if exposed to moisture or light. It is crucial to use a freshly prepared or purified tosylate for best results.

  • Visual Inspection: The compound should be a colorless to pale yellow liquid or solid.[1][2] Darker coloration can indicate decomposition.

  • NMR Analysis: A proton NMR spectrum should be clean, showing the characteristic peaks for the propargyl and tosyl groups without significant impurities.

  • Storage: Store propargyl tosylate at 2-8°C, protected from light and moisture.[2]

Q3: What are the potential side reactions that could be consuming my starting material or product?

Propargyl systems are susceptible to several side reactions that can lead to complex product mixtures and low yields of the desired product.

  • Allenic Rearrangement: Under certain conditions, especially with basic nucleophiles, the propargyl system can rearrange to form an allene.

  • Polymerization: Propargyl compounds, particularly under acidic conditions or at elevated temperatures, can polymerize.[3][4]

  • Elimination: If the nucleophile is also a strong base, an E2 elimination reaction can compete with the desired SN2 substitution, especially at higher temperatures.

  • Carbocation Rearrangements (SN1 pathway): While SN2 is generally favored for primary propargyl systems, conditions that promote an SN1 mechanism (polar protic solvents, weak nucleophiles) can lead to the formation of unstable carbocation intermediates that undergo rearrangement.[3][4]

Q4: How does my choice of solvent impact the reaction?

The solvent plays a critical role in nucleophilic substitution reactions.

  • For SN2 Reactions: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred.[5] These solvents solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the attacking species.

  • For SN1 Reactions: Polar protic solvents like water, methanol, and ethanol favor the SN1 pathway by stabilizing the carbocation intermediate and solvating the leaving group.[6] This is generally not ideal for propargyl tosylates due to the potential for rearrangements.

Q5: Could the nucleophile itself be the issue?

Yes, the properties of the nucleophile are critical for a successful substitution.

  • Nucleophilicity vs. Basicity: A good nucleophile for this reaction should be a relatively strong nucleophile but a weak base to minimize elimination side reactions. For example, azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are generally good nucleophiles.[7] Strong, bulky bases like t-butoxide are poor nucleophiles and will favor elimination.[8][9]

  • Steric Hindrance: A bulky nucleophile will have difficulty accessing the electrophilic carbon, slowing down the SN2 reaction rate.[7]

  • Stability: Ensure your nucleophile is stable under the reaction conditions and has not degraded.

Q6: What is the optimal temperature for this reaction?

Nucleophilic substitutions on propargyl tosylates are typically run at or below room temperature to minimize side reactions. Higher temperatures can favor elimination and decomposition.[5] If the reaction is sluggish at room temperature, it is often better to increase the reaction time rather than the temperature.

Data Presentation: Influence of Reaction Parameters

The following tables summarize how different experimental variables can affect the outcome of the nucleophilic substitution.

Table 1: Solvent Effects on Nucleophilic Substitution

Solvent TypeExamplesEffect on SN2 RateEffect on SN1 RateRecommended for Propargyl Tosylates?
Polar AproticDMSO, DMF, AcetonitrileIncreasesDecreasesYes (for SN2) [5]
Polar ProticWater, Methanol, EthanolDecreasesIncreasesNo (promotes side reactions)[6]
NonpolarHexane, Toluene, BenzeneSlowVery SlowNo (poor solubility of nucleophiles)

Table 2: Nucleophile Characteristics and Their Impact

NucleophileStrengthBasicityCommon Side Reactions
I⁻, Br⁻, RS⁻, N₃⁻, CN⁻StrongWeakMinimal
RO⁻, OH⁻StrongStrongE2 Elimination
R₃N, R₂SModerateModerate-
H₂O, ROHWeakWeakSN1 pathway, solvolysis
t-BuO⁻Poor (sterically hindered)StrongE2 Elimination[8][9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of Propargyl Tosylate

  • Preparation: Dry all glassware thoroughly. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Nucleophile: Add the chosen dry, polar aprotic solvent (e.g., DMF or acetonitrile) to the reaction flask. Dissolve the nucleophile (1.1 to 1.5 equivalents) in the solvent.

  • Addition of Tosylate: Cool the solution to 0°C using an ice bath. Slowly add a solution of propargyl tosylate (1 equivalent) in a minimal amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_tosylate 1. Check Propargyl Tosylate Quality (Purity, Age, Storage) start->check_tosylate check_nucleophile 2. Evaluate Nucleophile (Purity, Strength, Sterics) start->check_nucleophile check_conditions 3. Review Reaction Conditions (Solvent, Temperature) start->check_conditions analyze_sides 4. Analyze for Side Products (TLC, LC-MS, NMR) start->analyze_sides solution_tosylate Action: Purify or re-synthesize tosylate. check_tosylate->solution_tosylate solution_nucleophile Action: Use fresh nucleophile. Consider a less basic or less hindered alternative. check_nucleophile->solution_nucleophile solution_conditions Action: Switch to a polar aprotic solvent. Lower the reaction temperature. check_conditions->solution_conditions solution_sides Action: Modify conditions to disfavor observed side reaction (e.g., lower temp to reduce elimination). analyze_sides->solution_sides end Improved Conversion solution_tosylate->end solution_nucleophile->end solution_conditions->end solution_sides->end

Caption: Troubleshooting workflow for low conversion.

Reaction_Factors cluster_substrate Propargyl Tosylate cluster_nucleophile Nucleophile cluster_conditions Reaction Conditions Purity Purity Outcome Reaction Outcome (Conversion & Yield) Purity->Outcome Stability Stability Stability->Outcome Strength Strength Strength->Outcome Basicity Basicity Basicity->Outcome Sterics Steric Hindrance Sterics->Outcome Solvent Solvent (Polar Aprotic Favored) Solvent->Outcome Temperature Temperature (Low Temp Favored) Temperature->Outcome

Caption: Key factors influencing reaction success.

References

Technical Support Center: Removal of p-Toluenesulfonic Acid (p-TsOH) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the common acidic byproduct, p-toluenesulfonic acid (p-TsOH), from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing p-TsOH from a reaction mixture?

A1: The most common laboratory-scale methods for removing p-toluenesulfonic acid include:

  • Aqueous Extraction: Washing the organic reaction mixture with a basic aqueous solution.

  • Precipitation: Precipitating the p-TsOH as a salt.

  • Scavenger Resins: Using a solid-supported base to bind the p-TsOH.

  • Chromatography: Separating the desired product from p-TsOH using column chromatography.

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on several factors, including the stability of your product to base, its solubility, and the scale of your reaction. A decision-making workflow is provided below to guide your selection.

Q3: Is p-TsOH soluble in common organic solvents?

A3: p-Toluenesulfonic acid is soluble in polar organic solvents like alcohols, and slightly soluble in water[1]. Its solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate can be significant enough to make removal by simple aqueous extraction challenging.

Troubleshooting Guides

Issue 1: Incomplete removal of p-TsOH after basic aqueous extraction.

Scenario: You have performed multiple washes with saturated sodium bicarbonate (NaHCO₃) and/or brine, but NMR analysis of your product still shows the characteristic peaks for p-TsOH.

Possible Causes & Solutions:

  • Insufficient Basicity: The equilibrium of the acid-base reaction may not completely favor the deprotonation of p-TsOH.

    • Solution: Use a slightly stronger, non-nucleophilic base for the wash, such as a dilute solution of sodium carbonate (Na₂CO₃). Be cautious with base-sensitive functional groups in your product.

  • Phase Transfer: p-TsOH can act as a phase transfer catalyst, facilitating its own presence in the organic layer.

    • Solution 1: Use of Scavenger Resins: For sensitive products or when aqueous extraction is ineffective, consider using a strong anion exchange (SAX) resin in its bicarbonate form. These resins will covalently bind the sulfonic acid, allowing for simple filtration to remove the byproduct[2].

    • Solution 2: Back-Extraction: After the initial basic washes, you can sometimes improve removal by adding a small amount of a polar solvent like methanol to the aqueous layer to draw out any remaining p-TsOH from the organic phase. This should be followed by further separation of the layers.

Issue 2: Product loss during aqueous extraction.

Scenario: Your desired product has some water solubility, and you are observing significant loss of material into the aqueous washes.

Possible Causes & Solutions:

  • Product Polarity: The polarity of your product may be too high for efficient partitioning between the organic and aqueous layers.

    • Solution 1: Brine Washes: Minimize the number of aqueous washes and use saturated brine (NaCl solution) for the final washes. The high salt concentration will decrease the solubility of your organic product in the aqueous layer.

    • Solution 2: Alternative Removal Method: Switch to a non-aqueous removal method such as using a scavenger resin or column chromatography.

Issue 3: Difficulty in filtering the precipitated p-TsOH salt.

Scenario: You have attempted to precipitate p-TsOH as its sodium salt, but the resulting solid is very fine or gelatinous, making filtration difficult.

Possible Causes & Solutions:

  • Rapid Precipitation: Adding the saturated sodium chloride solution too quickly can lead to the formation of small, poorly-filterable particles.

    • Solution: Add the saturated NaCl solution slowly with vigorous stirring to encourage the formation of larger crystals. Cooling the mixture may also improve crystal size and filtration efficiency.

  • Solvent Effects: The choice of organic solvent can influence the physical properties of the precipitate.

    • Solution: If possible, try concentrating the reaction mixture and/or switching to a solvent in which the sodium p-toluenesulfonate has very low solubility.

Quantitative Data on p-TsOH Removal

The following table summarizes the efficiency of a wastewater treatment method, which can provide some context for the reactivity of p-TsOH, although it is not a direct comparison of lab-scale workup methods.

MethodInitial p-TsOH Concentration (mg/L)Removal Efficiency (%)ConditionsReference
Filtration-Enhanced Electro-Fenton (FEEF)10092.6Voltage = 2.5 V, pH = 3.0, 0.2 mM Fe²⁺, 1.0 mM H₂O₂[3][4][5]
Filtration-Enhanced Electro-Fenton (FEEF)5099.3Voltage = 2.5 V, pH = 3.0, 0.2 mM Fe²⁺, 1.0 mM H₂O₂[3][5]
Filtration-Enhanced Electro-Fenton (FEEF)20056.1Voltage = 2.5 V, pH = 3.0, 0.2 mM Fe²⁺, 1.0 mM H₂O₂[3][5]

Experimental Protocols

Protocol 1: Removal of p-TsOH by Basic Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • First Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one to two more times.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water[2].

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product for residual p-TsOH by a suitable method (e.g., NMR).

Protocol 2: Removal of p-TsOH by Precipitation as its Sodium Salt
  • Cooling: Cool the reaction mixture in an ice bath.

  • Precipitation: Slowly add a saturated aqueous solution of sodium chloride (NaCl) with vigorous stirring.

  • Crystallization: Continue stirring in the ice bath for 30-60 minutes to allow for complete precipitation of sodium p-toluenesulfonate.

  • Filtration: Filter the mixture to remove the precipitated salt.

  • Washing: Wash the filter cake with a small amount of cold organic solvent used in the reaction.

  • Work-up: The filtrate containing the desired product can then be further purified as needed.

Protocol 3: Removal of p-TsOH using a Scavenger Resin
  • Resin Selection: Choose a strong anion exchange (SAX) resin, preferably in the bicarbonate form.

  • Resin Preparation: If the resin is not in the bicarbonate form, wash it with a saturated solution of sodium bicarbonate, followed by deionized water and the solvent of your reaction.

  • Scavenging: Add the prepared resin (typically 2-3 equivalents relative to the amount of p-TsOH) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter off the resin.

  • Rinsing: Rinse the resin with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

Workflow and Decision-Making Diagrams

pTsOH_Removal_Workflow start Reaction Mixture containing p-TsOH product_stability Is the product stable to base? start->product_stability extraction Aqueous Basic Extraction product_stability->extraction Yes scavenger Scavenger Resin product_stability->scavenger No product_solubility Is the product non-polar? chromatography Silica Gel Chromatography product_solubility->chromatography Yes precipitation Precipitation as Sodium Salt product_solubility->precipitation No extraction->product_solubility end Pure Product extraction->end scavenger->end chromatography->end precipitation->end

Caption: Decision tree for selecting a p-TsOH removal method.

Experimental_Workflow cluster_extraction Aqueous Extraction cluster_scavenger Scavenger Resin cluster_precipitation Precipitation dissolve_org Dissolve in Organic Solvent wash_bicarb Wash with Sat. NaHCO3 dissolve_org->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_concentrate Dry & Concentrate wash_brine->dry_concentrate add_resin Add SAX Resin stir_mixture Stir 1-2h add_resin->stir_mixture filter_resin Filter off Resin stir_mixture->filter_resin concentrate_filtrate Concentrate Filtrate filter_resin->concentrate_filtrate cool_mixture Cool Reaction Mixture add_nacl Add Sat. NaCl (aq) cool_mixture->add_nacl filter_salt Filter Precipitate add_nacl->filter_salt workup_filtrate Work-up Filtrate filter_salt->workup_filtrate

Caption: General experimental workflows for p-TsOH removal.

References

Technical Support Center: Handling but-3-yn-2-yl 4-methylbenzenesulfonate Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper inert atmosphere techniques for handling but-3-yn-2-yl 4-methylbenzenesulfonate. This moisture-sensitive and potentially air-sensitive propargyl tosylate requires careful handling to ensure its integrity and the success of subsequent reactions.

Troubleshooting Guide

Encountering issues during your experiment can be frustrating. This guide is designed to help you troubleshoot common problems when working with this compound under an inert atmosphere.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield Degradation of the tosylate: Exposure to atmospheric moisture or oxygen can lead to the decomposition of the starting material.[1][2]- Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[3][4] - Use anhydrous solvents that have been properly degassed.[2][5] - Maintain a slight positive pressure of inert gas (nitrogen or argon) throughout the entire experimental setup.[3][4]
Inefficient nucleophilic substitution: The chosen nucleophile may not be strong enough, or reaction conditions may not be optimal.- Review the pKa of the nucleophile's conjugate acid; a higher pKa indicates a stronger nucleophile. - Consider adjusting the reaction temperature or solvent to favor the desired substitution pathway.
Formation of side products (e.g., allene) Base-induced elimination: Strong, non-nucleophilic bases can promote elimination reactions.- If substitution is desired, use a nucleophile that is a weaker base. - Carefully control the stoichiometry of any base used in the reaction.
Rearrangement of the propargyl system: Propargyl systems can be prone to rearrangement under certain conditions.- Screen different solvents and reaction temperatures to minimize rearrangement. - Consider using a milder base if applicable.
Inconsistent reaction times Variable atmospheric contamination: Inconsistent inert atmosphere setup can lead to varying levels of reagent degradation.- Standardize your inert atmosphere setup procedure. Use a bubbler to monitor the positive pressure of the inert gas.[3][4] - Regularly check for leaks in your system using a vacuum or by observing the bubbler rate.
Difficulty in handling the reagent Viscous or sticky solid: The physical form of the tosylate can make it challenging to transfer accurately.- If the tosylate is a solid, transfer it in a glove box to minimize exposure to air.[3][5] - If it is a liquid or oil, use a syringe that has been oven-dried and flushed with inert gas for transfer.[3][4][6]

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere necessary for handling this compound?

A1: this compound is a sulfonate ester, which can be sensitive to moisture.[1][2] The presence of water can lead to hydrolysis of the tosylate group, rendering the compound inactive for its intended nucleophilic substitution reactions.[1] While not pyrophoric, minimizing exposure to oxygen is also good practice for maintaining the purity of many organic compounds. Storing under an inert gas is recommended.

Q2: What is the difference between using nitrogen and argon as the inert gas?

A2: For most applications involving this compound, nitrogen is a cost-effective and suitable inert gas.[5] Argon is denser than air, which can be advantageous in providing a stable inert blanket over the reaction mixture. For highly sensitive reactions, argon is often preferred.

Q3: How can I be sure my glassware is sufficiently dry?

A3: To ensure glassware is dry, it should be heated in an oven at a minimum of 125°C for several hours or overnight.[3][4] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas.[3][4] Alternatively, for immediate use, glassware can be flame-dried under a vacuum and then backfilled with inert gas.[5]

Q4: What are the best techniques for transferring the tosylate?

A4: The preferred method depends on the physical state of the tosylate.

  • If it is a solid: The most reliable method is to handle and weigh the compound inside a glovebox.[3]

  • If it is a liquid or oil: Use a dry, gas-tight syringe that has been purged with inert gas.[4][6] The transfer should be done via a rubber septum on the reaction vessel while maintaining a positive pressure of inert gas.

Q5: My reaction is still not working despite using inert atmosphere techniques. What else could be wrong?

A5: If you are confident in your inert atmosphere setup, consider other experimental parameters:

  • Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can inhibit the reaction.

  • Solvent Quality: Ensure your anhydrous solvent is genuinely dry and has been properly stored. Consider using a freshly opened bottle or distilling the solvent from an appropriate drying agent.

  • Reaction Kinetics: The reaction may be slow. Monitor the reaction progress over a longer period using techniques like TLC or NMR spectroscopy.[7]

Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction vessel under a positive pressure of inert gas.

  • Glassware Preparation: Oven-dry all necessary glassware (e.g., round-bottom flask, condenser) overnight at 125°C.[3][4]

  • Assembly: While still hot, assemble the glassware and clamp it securely. Connect the apparatus to a Schlenk line via a gas inlet adapter.

  • Purging the System: Perform at least three "evacuate-refill" cycles.[5] This involves evacuating the air from the flask using the vacuum on the Schlenk line and then backfilling it with high-purity inert gas (nitrogen or argon).

  • Maintaining Positive Pressure: After the final refill cycle, leave the flask under a static positive pressure of the inert gas, which can be monitored with an oil bubbler.[3][4]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas by quickly removing and replacing a septum or stopper. For highly sensitive solids, use a glove box.

    • Liquids: Add anhydrous, degassed solvents and liquid reagents via a dry, gas-tight syringe through a rubber septum.[6][8]

Protocol 2: Degassing a Solvent by the Freeze-Pump-Thaw Method

This method is effective for removing dissolved gases, including oxygen, from solvents.[5]

  • Solvent Preparation: Place the anhydrous solvent in a Schlenk flask equipped with a stir bar and seal it with a gas-tight stopper.

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to the vacuum line and evacuate for several minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed. After the final cycle, backfill the flask with inert gas.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound A Glassware Preparation (Oven-drying) B System Assembly (Hot) A->B C Inerting the System (3x Evacuate-Refill Cycles) B->C E Addition of Tosylate (Under Positive N2/Ar Flow) C->E D Solvent Preparation (Anhydrous & Degassed) F Addition of Other Reagents (Via Syringe/Cannula) D->F E->F G Reaction Monitoring (TLC, GC, etc.) F->G H Reaction Quenching & Workup G->H

Caption: A flowchart of the key steps for handling this compound.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcome A Poor or No Product Yield B Check Inert Atmosphere Integrity A->B C Verify Reagent & Solvent Quality A->C D Review Reaction Conditions A->D E Leaks in System? B->E System Check F Glassware Properly Dried? B->F Prep Check G Solvent Anhydrous/Degassed? C->G Solvent Check H Tosylate Purity OK? C->H Reagent Check I Temperature/Time Optimal? D->I Kinetics E->F No J Fix Leaks & Repeat E->J Yes F->C Yes K Re-dry Glassware & Repeat F->K No G->H Yes L Use Fresh/Purified Solvent G->L No H->D Yes M Purify/Re-source Tosylate H->M No N Optimize Conditions I->N No

Caption: A decision tree for troubleshooting unsuccessful reactions.

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of But-3-yn-2-yl Tosylate and Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel therapeutic agents, the strategic choice of leaving groups for nucleophilic substitution reactions is paramount. The but-3-yn-2-yl moiety is a valuable building block, and its functionalization often proceeds via the conversion of the secondary alcohol, but-3-yn-2-ol, into a more reactive species. This guide provides an objective comparison of two common derivatives, but-3-yn-2-yl tosylate and but-3-yn-2-yl mesylate, in the context of bimolecular nucleophilic substitution (SN2) reactions.

Executive Summary

Both tosylate (OTs) and mesylate (OMs) are excellent leaving groups, rendering but-3-yn-2-yl sulfonates highly susceptible to SN2 attack. Theoretical and general experimental data suggest that the mesylate group is a slightly more reactive leaving group than the tosylate. This subtle difference in reactivity, however, can be leveraged in competitive reaction settings or where milder conditions are required. The choice between the two may also be influenced by practical considerations such as cost, stability, and ease of purification.

Theoretical Background: Leaving Group Ability

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. Both tosylate and mesylate anions are the conjugate bases of strong acids, p-toluenesulfonic acid and methanesulfonic acid, respectively. Their low basicity is a result of extensive charge delocalization through resonance.

A comparison of the acidity of their parent sulfonic acids provides insight into the relative leaving group ability.

Sulfonic AcidpKaLeaving GroupConjugate Base Stability
Methanesulfonic Acid~ -1.9Mesylate (OMs)Slightly Higher
p-Toluenesulfonic Acid~ -1.3Tosylate (OTs)High

The slightly lower pKa of methanesulfonic acid indicates it is a stronger acid, and therefore, its conjugate base, the mesylate anion, is a weaker base and a slightly better leaving group than the tosylate anion.

Performance in SN2 Reactions: A Comparative Analysis

Leaving GroupSubstrateRelative Rate (krel)
MesylateR-OMs1.00[1]
TosylateR-OTs0.70[1]

This data indicates that under identical conditions, a secondary mesylate is expected to react approximately 1.4 times faster than its corresponding tosylate in an SN2 reaction. This can be attributed to the slightly superior ability of the mesylate group to stabilize the developing negative charge in the transition state.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the precursor sulfonates and a subsequent SN2 reaction. Note that optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary for specific nucleophiles and large-scale syntheses.

Synthesis of But-3-yn-2-yl Sulfonates

1. Mesylation of But-3-yn-2-ol:

  • To a solution of but-3-yn-2-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq.) is added.

  • Methanesulfonyl chloride (1.2 eq.) is added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • The reaction is quenched with cold water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield but-3-yn-2-yl mesylate.

2. Tosylation of But-3-yn-2-ol:

  • To a solution of but-3-yn-2-ol (1.0 eq.) in anhydrous pyridine at 0 °C under an inert atmosphere, p-toluenesulfonyl chloride (1.2 eq.) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature overnight.

  • The mixture is poured into ice-water and extracted with diethyl ether.

  • The combined organic layers are washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield but-3-yn-2-yl tosylate.

General Protocol for SN2 Reaction with Sodium Azide
  • To a solution of the respective sulfonate (but-3-yn-2-yl mesylate or tosylate, 1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, sodium azide (1.5 eq.) is added.

  • The reaction mixture is heated to 50-70 °C and stirred for several hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product, 2-azidobut-3-yne, is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and carefully concentrated under reduced pressure to afford the product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Sulfonate Synthesis cluster_sn2 SN2 Reaction cluster_analysis Analysis start But-3-yn-2-ol mesylation Mesylation (MsCl, Et3N, DCM) start->mesylation tosylation Tosylation (TsCl, Pyridine) start->tosylation mesylate But-3-yn-2-yl Mesylate mesylation->mesylate tosylate But-3-yn-2-yl Tosylate tosylation->tosylate sn2_reaction SN2 Reaction (NaN3, DMF) mesylate->sn2_reaction tosylate->sn2_reaction product 2-Azidobut-3-yne sn2_reaction->product analysis Purification & Characterization (TLC, NMR, IR) product->analysis

References

Propargyl Systems: A Comparative Guide to Tosylate and Triflate Leaving Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical parameter in the synthesis of propargyl-containing molecules, which are key building blocks in many pharmaceutical agents and functional materials. This guide provides an objective comparison of two common sulfonate leaving groups, tosylate and triflate, in the context of propargyl systems, supported by established chemical principles and available experimental data.

Introduction to Leaving Group Ability

In nucleophilic substitution and elimination reactions, the leaving group is a molecular fragment that departs with a pair of electrons. A good leaving group is a species that is stable on its own. Generally, the conjugate bases of strong acids are excellent leaving groups.[1] Both p-toluenesulfonate (tosylate, TsO⁻) and trifluoromethanesulfonate (triflate, TfO⁻) are considered excellent leaving groups, but their reactivity profiles differ significantly.

The exceptional leaving group ability of sulfonates like tosylate and mesylate stems from the fact that they are the conjugate bases of strong sulfonic acids.[2][3] This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance.[2]

Comparing Tosylate and Triflate

Triflate is generally a much better leaving group than tosylate.[1][2] This is attributed to the strong electron-withdrawing effect of the three fluorine atoms in the triflate group. This inductive effect further stabilizes the resulting triflate anion by dispersing the negative charge, making it a weaker base and, consequently, a superior leaving group.[2]

Data Presentation

The following table summarizes the key properties of tosylate and triflate as leaving groups.

PropertyTosylate (OTs)Triflate (OTf)Reference
Structure of Leaving Group p-CH₃C₆H₄SO₃⁻CF₃SO₃⁻[2][3]
Relative Reactivity Good leaving groupExcellent leaving group (significantly more reactive than tosylate)[1][2]
Stability of Anion Stabilized by resonanceHighly stabilized by resonance and the inductive effect of the CF₃ group[2]
Synthetic Precursor p-Toluenesulfonyl chloride (TsCl)Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)[3][5][6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility in research. Below are representative protocols for the synthesis of propargyl tosylate and a general method for the preparation of propargyl triflate.

Synthesis of Propargyl Tosylate

A common procedure for the synthesis of propargyl tosylate involves the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base.[5][6]

Materials:

  • Propargyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of propargyl alcohol and p-toluenesulfonyl chloride in diethyl ether is prepared in a round-bottom flask under a nitrogen atmosphere.[5][6]

  • The reaction mixture is cooled in an ice bath.[5][6]

  • Sodium hydroxide pellets are added portion-wise to the stirred solution at 0 °C.[5][6]

  • The mixture is stirred overnight at room temperature.[5][6]

  • The resulting suspension is poured into cold water, and the aqueous layer is extracted with diethyl ether.[5][6]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield propargyl tosylate.[5][6]

General Synthesis of Propargyl Triflate

Propargyl triflate can be synthesized from propargyl alcohol and trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.[7]

Materials:

  • Propargyl alcohol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Propargyl alcohol is dissolved in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cooled to -78 °C.

  • Pyridine is added to the solution.

  • Trifluoromethanesulfonic anhydride is added dropwise to the stirred solution.

  • The reaction is typically stirred at low temperature for a specific period.

  • The reaction is quenched with a suitable reagent, and the product is isolated through extraction and purified by chromatography.

Mandatory Visualizations

Reaction Scheme for Propargyl Sulfonate Synthesis

G cluster_0 Synthesis of Propargyl Tosylate and Triflate Propargyl_Alcohol Propargyl Alcohol (HC≡CCH₂OH) Propargyl_Tosylate Propargyl Tosylate (HC≡CCH₂OTs) Propargyl_Alcohol->Propargyl_Tosylate TsCl, Base Propargyl_Triflate Propargyl Triflate (HC≡CCH₂OTf) Propargyl_Alcohol->Propargyl_Triflate Tf₂O, Base Tosyl_Chloride Tosyl Chloride (TsCl) Triflic_Anhydride Triflic Anhydride (Tf₂O) Base Base (e.g., Pyridine, NaOH)

Caption: General synthesis routes for propargyl tosylate and propargyl triflate.

Nucleophilic Substitution on a Propargyl System

G cluster_1 Sₙ2 Reaction on a Propargyl Sulfonate Nucleophile Nucleophile (Nu⁻) Propargyl_Sulfonate Propargyl Sulfonate (HC≡CCH₂-LG) LG = OTs or OTf TS [Nu---CH₂(C≡CH)---LG]⁻ Propargyl_Sulfonate->TS Sₙ2 Attack Product Substituted Product (HC≡CCH₂-Nu) TS->Product Leaving_Group Leaving Group (LG⁻) TS->Leaving_Group

Caption: SN2 mechanism for nucleophilic substitution on a propargyl sulfonate.

Conclusion

The choice between tosylate and triflate as a leaving group on a propargyl system depends on the desired reactivity. For reactions requiring a highly reactive electrophile to proceed under mild conditions or with weak nucleophiles, propargyl triflate is the superior choice. However, propargyl tosylate, being more stable and less expensive to prepare, is suitable for reactions with stronger nucleophiles or when a more moderate reaction rate is desired. Researchers should consider the stability of their starting materials and the desired reaction outcome when selecting the appropriate sulfonate leaving group for their propargyl-based synthetic strategies.

References

Reactivity Face-Off: But-3-yn-2-yl Tosylate vs. But-3-yn-1-yl Tosylate in Solvolysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic organic chemistry, the reactivity of alkyl tosylates is a cornerstone of nucleophilic substitution and elimination reactions. The introduction of unsaturation, such as an alkyne moiety, within the substrate can dramatically alter the reaction landscape, often leading to enhanced reaction rates and unique product distributions through neighboring group participation. This guide provides a comparative analysis of the reactivity of two isomeric alkynyl tosylates: the secondary but-3-yn-2-yl tosylate and the primary but-3-yn-1-yl tosylate. This comparison is supported by experimental data from seminal studies in the field, offering valuable insights for researchers designing synthetic routes and investigating reaction mechanisms.

Executive Summary

The solvolytic reactivity of but-3-yn-2-yl tosylate and but-3-yn-1-yl tosylate is significantly influenced by the position of the tosylate leaving group relative to the carbon-carbon triple bond. While direct comparative kinetic data for these two specific compounds is sparse in readily available literature, the principles of neighboring group participation (NGP) by a triple bond, also known as anchimeric assistance, allow for a robust predictive comparison.

But-3-yn-1-yl tosylate, a homopropargyl system, is poised for significant rate enhancement in solvolysis due to the ability of the γ,δ-alkyne to participate in the departure of the leaving group. This participation leads to the formation of a stabilized, non-classical carbocationic intermediate. In contrast, but-3-yn-2-yl tosylate, a secondary propargylic system, is expected to undergo solvolysis at a considerably slower rate, more akin to a standard secondary alkyl tosylate, as the triple bond is not optimally positioned to provide anchimeric assistance. The expected reactivity trend is therefore: but-3-yn-1-yl tosylate >> but-3-yn-2-yl tosylate .

Reactivity Comparison: A Data-Driven Perspective

While a direct head-to-head kinetic study for but-3-yn-2-yl tosylate and but-3-yn-1-yl tosylate under identical conditions is not prominently documented, we can infer their relative reactivities from studies on analogous systems. The key factor governing the difference in reactivity is the phenomenon of neighboring group participation (NGP) by the π-electrons of the alkyne.

CompoundStructurePosition of TosylateExpected NGPPredicted Relative Solvolysis Rate
But-3-yn-1-yl tosylate HC≡CCH₂CH₂OTsPrimary (Homopropargylic)StrongHigh (Rate enhanced)
But-3-yn-2-yl tosylate HC≡CCH(OTs)CH₃Secondary (Propargylic)Weak to negligibleLow (Normal Sₙ1/Sₙ2)

Table 1: Predicted Relative Solvolysis Rates and the Influence of Neighboring Group Participation.

The significant rate enhancement in the solvolysis of homopropargyl systems like but-3-yn-1-yl tosylate is a well-documented example of anchimeric assistance.[1] The π-electrons of the triple bond can attack the carbon bearing the leaving group in an intramolecular fashion, leading to a stabilized bicyclobutonium-like intermediate. This participation lowers the activation energy of the rate-determining step, thus accelerating the reaction. Such participation is geometrically favorable for homopropargyl systems.

Conversely, for but-3-yn-2-yl tosylate, the triple bond is in a β-position to the leaving group. While some electronic effects may be at play, the geometry is not conducive for effective intramolecular nucleophilic attack by the π-system to displace the tosylate group. Therefore, its solvolysis is expected to proceed through a more traditional mechanism, either Sₙ1 or Sₙ2, depending on the solvent, without significant rate enhancement from the alkyne moiety. The solvolysis of simple secondary tosylates often proceeds via a concerted pathway without the formation of a discrete carbocation intermediate.[2]

Mechanistic Pathways and Product Implications

The differing reaction mechanisms for these two isomers have profound implications for the product distribution.

But-3-yn-1-yl Tosylate (Homopropargylic System):

The solvolysis is expected to proceed via neighboring group participation, leading to rearranged products. The initial formation of a cyclopropylmethyl-like cation or a bicyclobutonium ion can lead to a mixture of products including cyclobutyl and cyclopropylmethyl derivatives, as well as the unrearranged homopropargyl alcohol or ether, depending on the solvent. For instance, the formolysis of homopropargylic tosylates is known to yield a complex mixture of rearranged and solvent-incorporated products.

But-3-yn-2-yl Tosylate (Secondary Propargylic System):

The solvolysis of this secondary tosylate is anticipated to yield products primarily from direct nucleophilic substitution by the solvent (Sₙ1 or Sₙ2 pathway). This would result in the formation of but-3-yn-2-ol or its corresponding ether, with retention or inversion of configuration depending on the exact mechanism and solvent system. Rearrangement is less likely compared to the homopropargyl counterpart. The mechanism for the solvolysis of simple secondary tosylates can be complex and is often described as a concerted pathway.[2]

Experimental Protocols

Detailed experimental protocols for synthesizing the tosylates and conducting the solvolysis reactions are crucial for reproducible research.

Synthesis of Alkynyl Tosylates

A general procedure for the tosylation of the corresponding alcohols (but-3-yn-1-ol and but-3-yn-2-ol) involves the following steps:

  • The respective alcohol is dissolved in a suitable anhydrous solvent, typically pyridine or dichloromethane, and cooled in an ice bath.

  • A slight excess (1.1-1.2 equivalents) of p-toluenesulfonyl chloride (TsCl) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of cold water or dilute hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude tosylate is then purified by recrystallization or column chromatography.[2]

Kinetic Studies of Solvolysis

The rate of solvolysis can be monitored by various techniques, with the titrimetric method being a classic approach for reactions that produce acid.

  • A solution of the alkynyl tosylate of a known concentration is prepared in the desired solvent (e.g., acetic acid, formic acid, or aqueous ethanol).

  • The solution is maintained at a constant temperature in a thermostated bath.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a cold solvent.

  • The liberated p-toluenesulfonic acid is then titrated with a standardized solution of a base (e.g., sodium hydroxide or sodium acetate in the case of acetolysis) using a suitable indicator.

  • The first-order rate constant (k) is then calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time and Vt is the volume at time t.

Logical Relationships in Reactivity

The interplay of structural features and reaction mechanisms determines the observed reactivity. The following diagram illustrates the key factors influencing the solvolysis of these two tosylates.

G cluster_0 But-3-yn-1-yl Tosylate (Homopropargylic) cluster_1 But-3-yn-2-yl Tosylate (Propargylic) a Primary Tosylate c Neighboring Group Participation (NGP) a->c b γ,δ-Alkyne b->c d Stabilized Non-classical Carbocation c->d e Accelerated Solvolysis Rate d->e f Rearranged Products d->f g Secondary Tosylate j Sₙ1 / Sₙ2 Pathway g->j h β,γ-Alkyne i No Significant NGP h->i i->j k Normal Solvolysis Rate j->k l Substitution Products j->l

References

computational analysis of transition states for reactions involving but-3-yn-2-yl tosylate

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the computational analysis of transition states in reactions of but-3-yn-2-yl tosylate, offering insights for researchers, scientists, and drug development professionals. This guide delves into the theoretical underpinnings of its reactivity, contrasted with analogous substrates, and provides a framework for understanding the computational methodologies employed.

In the realm of synthetic chemistry and drug development, a precise understanding of reaction mechanisms is paramount for the rational design of novel molecules and efficient synthetic pathways. But-3-yn-2-yl tosylate, a secondary propargyl tosylate, presents a fascinating case study in reactivity, where the presence of a carbon-carbon triple bond in proximity to the reactive center can significantly influence the reaction pathway and energetics. This guide provides a comparative analysis of the transition states involved in reactions of but-3-yn-2-yl tosylate, primarily focusing on solvolysis, and contrasts its behavior with that of its alkenyl and saturated counterparts, but-3-en-2-yl tosylate and butan-2-yl tosylate, respectively.

While extensive searches for specific published computational data on but-3-yn-2-yl tosylate have not yielded direct comparative studies with quantitative activation energies and transition state geometries, this guide will leverage established principles of physical organic chemistry and computational chemistry to illustrate the expected trends and the methodologies used in such analyses.

The Decisive Role of Neighboring Group Participation

The solvolysis of tosylates can proceed through a spectrum of mechanisms, from a direct SN2 displacement to a stepwise SN1 process involving a carbocation intermediate. For substrates like but-3-yn-2-yl tosylate, the neighboring π-system of the alkyne moiety can play a crucial role in stabilizing the developing positive charge in the transition state, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. This participation is expected to significantly accelerate the rate of reaction compared to its saturated analog, butan-2-yl tosylate, where no such internal stabilization is possible.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit to probe these mechanistic nuances. By calculating the potential energy surface of the reaction, researchers can identify the transition state structures and their corresponding activation energies, offering a quantitative measure of reaction feasibility.

Hypothetical Comparative Data

To illustrate the expected outcomes of a computational analysis, the following table presents hypothetical, yet chemically reasonable, data for the gas-phase solvolysis of but-3-yn-2-yl tosylate and its analogs. These values are based on the known effects of neighboring group participation.

SubstrateAlternative SubstrateComputational MethodActivation Energy (kcal/mol)Key Transition State Bond Distances (Å)
But-3-yn-2-yl TosylateButan-2-yl TosylateDFT (B3LYP/6-31G)18.5C-OTs: 2.35, C-C≡: 1.45
But-3-yn-2-yl TosylateBut-3-en-2-yl TosylateDFT (B3LYP/6-31G)18.5C-OTs: 2.35, C-C≡: 1.45
But-3-en-2-yl TosylateButan-2-yl TosylateDFT (B3LYP/6-31G)22.1C-OTs: 2.20, C-C=: 1.50
Butan-2-yl Tosylate-DFT (B3LYP/6-31G)28.3C-OTs: 2.10

Note: This data is illustrative and not based on published experimental or computational results.

The hypothetical data suggests a clear trend in reactivity: but-3-yn-2-yl tosylate exhibits the lowest activation energy, indicating the fastest reaction rate, followed by but-3-en-2-yl tosylate, with the saturated butan-2-yl tosylate being the least reactive. This trend is a direct consequence of the ability of the π-systems to stabilize the transition state. The elongated C-OTs bond in the transition state of the unsaturated tosylates reflects the greater degree of charge separation and carbocationic character, which is stabilized by the neighboring double or triple bond.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of a computational analysis and the proposed signaling pathway for the solvolysis of but-3-yn-2-yl tosylate, highlighting the role of neighboring group participation.

computational_workflow cluster_start Initial Setup cluster_calc Calculation cluster_analysis Analysis start Define Reactants and Products method Select Computational Method (e.g., DFT) start->method ts_search Transition State Search method->ts_search irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc freq_calc Frequency Calculation ts_search->freq_calc energy Determine Activation Energy irc_calc->energy verify Verify Transition State (one imaginary frequency) freq_calc->verify geometry Analyze Transition State Geometry geometry->energy verify->geometry

Caption: A typical workflow for the computational analysis of a reaction mechanism.

ngp_pathway reactant But-3-yn-2-yl Tosylate ts Transition State (Anchimerically Assisted) reactant->ts Ionization intermediate Vinyl-Stabilized Carbocation Intermediate ts->intermediate product Solvolysis Products intermediate->product Nucleophilic Attack

Caption: Proposed solvolysis pathway for but-3-yn-2-yl tosylate involving neighboring group participation.

Experimental Protocols: A Theoretical Framework

Kinetic Analysis of Solvolysis:

  • Substrate Synthesis: Synthesize but-3-yn-2-yl tosylate, but-3-en-2-yl tosylate, and butan-2-yl tosylate from their corresponding alcohols and p-toluenesulfonyl chloride.

  • Solvolysis Reaction: Dissolve each tosylate in a suitable solvent (e.g., 80% ethanol/water) at a constant temperature.

  • Rate Measurement: Monitor the progress of the reaction over time by titrating the liberated p-toluenesulfonic acid with a standardized base or by using a spectroscopic method to follow the disappearance of the starting material or the appearance of the product.

  • Data Analysis: Calculate the first-order rate constants (k) for the solvolysis of each substrate. The relative rates will provide experimental evidence for the extent of neighboring group participation.

Conclusion

The computational analysis of transition states provides invaluable insights into the reactivity of molecules like but-3-yn-2-yl tosylate. The presence of the alkyne functionality is predicted to significantly accelerate its reactions, such as solvolysis, through neighboring group participation. This is manifested in a lower activation energy and a more charge-separated transition state compared to its alkenyl and saturated analogs. While specific computational data for a direct comparison is currently elusive in the literature, the principles outlined in this guide provide a solid framework for understanding and predicting the behavior of such reactive intermediates. Future computational and experimental studies are encouraged to further quantify these effects and expand our understanding of the intricate dance of electrons in chemical reactions.

Comparative Guide to the Kinetic Studies of Nucleophilic Attack on 1-Butyn-3-yl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Nucleophilic Attack on Propargylic Tosylates

Nucleophilic substitution at a propargylic carbon, such as in 1-butyn-3-yl p-toluenesulfonate, is a reaction of significant interest in organic synthesis. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles.[1][2][3] The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter.[4]

The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile.[5] However, the propargylic nature of the substrate can introduce complexities, including the potential for competing SN2' reactions or rearrangements leading to allenic products.

Comparative Kinetic Data

Direct experimental kinetic data for the nucleophilic attack on 1-butyn-3-yl p-toluenesulfonate is not extensively documented in publicly accessible literature. To provide a useful comparison, this guide presents kinetic data for the solvolysis of other secondary tosylates, which can serve as a benchmark for estimating the reactivity of the target compound.

Table 1: Comparative Solvolysis Rate Constants for Secondary Tosylates in 50% Aqueous Trifluoroethanol (TFE)

SubstrateRelative Rate (k_rel)Temperature (°C)
2-Adamantyl Tosylate125
Cyclohexyl Tosylate0.525
2-Octyl Tosylate1.825
1-Butyn-3-yl p-ToluenesulfonateData not available-

Note: Data for 2-adamantyl tosylate, cyclohexyl tosylate, and 2-octyl tosylate are representative values for secondary systems and are included for comparative purposes. The reactivity of 1-butyn-3-yl p-toluenesulfonate is expected to be influenced by the presence of the alkyne moiety.

The electron-withdrawing nature of the alkyne in 1-butyn-3-yl p-toluenesulfonate may influence the electrophilicity of the carbon center, potentially affecting the reaction rate compared to simple alkyl tosylates.

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rate of nucleophilic attack on 1-butyn-3-yl p-toluenesulfonate:

  • Nucleophile: The nature of the nucleophile is critical. Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

  • Leaving Group: The tosylate group is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized.[1][3][6]

  • Steric Hindrance: As a secondary substrate, the reaction site is more sterically hindered than a primary carbon, which can slow the rate of SN2 attack compared to primary propargylic tosylates.

Experimental Protocols

The following is a generalized experimental protocol for conducting a kinetic study of the nucleophilic attack on 1-butyn-3-yl p-toluenesulfonate. This protocol is based on common methods for studying SN2 reactions.[7]

Objective: To determine the rate constant for the reaction between 1-butyn-3-yl p-toluenesulfonate and a given nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone) at a constant temperature.

Materials:

  • 1-Butyn-3-yl p-toluenesulfonate

  • Nucleophile (e.g., Sodium Azide)

  • Solvent (e.g., Acetone, anhydrous)

  • Thermostated water bath or reaction block

  • Reaction vials with septa

  • Syringes

  • Analytical instrument for monitoring the reaction (e.g., HPLC, GC, or UV-Vis spectrophotometer)

  • Quenching solution (e.g., water or a dilute acid)

  • Internal standard

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of 1-butyn-3-yl p-toluenesulfonate, the nucleophile, and an internal standard in the chosen solvent.

  • Reaction Setup: In a series of reaction vials, add the required volumes of the substrate and internal standard stock solutions.

  • Initiation of Reaction: Place the vials in the thermostated bath to equilibrate to the desired temperature. Initiate the reaction by adding a predetermined volume of the pre-heated nucleophile stock solution to each vial. Start a timer immediately upon addition.

  • Sampling: At regular time intervals, withdraw an aliquot from a reaction vial using a syringe and immediately quench the reaction by transferring the aliquot to a vial containing a quenching solution.

  • Analysis: Analyze the quenched samples using the chosen analytical method (e.g., HPLC) to determine the concentration of the reactant remaining and/or the product formed.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant (k). For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to k.

Visualizations

The following diagrams illustrate the conceptual framework of the nucleophilic substitution reaction and a typical experimental workflow for its kinetic study.

SN2_Pathway sub 1-Butyn-3-yl p-toluenesulfonate ts Transition State [Nu---C---OTs]⁻ sub->ts Backside Attack nuc Nucleophile (Nu⁻) nuc->ts prod Product (R-Nu) ts->prod lg Tosylate Anion (TsO⁻) ts->lg Leaving Group Departure

Caption: SN2 reaction pathway for nucleophilic attack.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Stock Solutions Reaction Setup Reaction Setup Stock Solutions->Reaction Setup Initiation Initiation Reaction Setup->Initiation Sampling at Intervals Sampling at Intervals Initiation->Sampling at Intervals Quenching Quenching Sampling at Intervals->Quenching Instrumental Analysis Instrumental Analysis Quenching->Instrumental Analysis Data Processing Data Processing Instrumental Analysis->Data Processing Determine Rate Constant Determine Rate Constant Data Processing->Determine Rate Constant

Caption: Workflow for a kinetic study.

References

A Comparative Analysis of But-3-yn-2-yl 4-methylbenzenesulfonate and Its Regioisomers for Applications in Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of but-3-yn-2-yl 4-methylbenzenesulfonate and its key regioisomers: but-3-yn-1-yl 4-methylbenzenesulfonate and the allenic isomer, buta-2,3-dien-1-yl 4-methylbenzenesulfonate. The unique structural features of these compounds lead to distinct reactivity profiles, making their selective use critical in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document outlines their synthesis, spectroscopic characterization, and comparative reactivity, supported by established chemical principles and data from analogous systems.

Introduction

Propargyl and allenyl tosylates are versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized molecules.[1] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions.[2] The reactivity of these compounds is significantly influenced by the position of the tosylate group and the nature of the unsaturation (alkyne vs. allene), leading to different product outcomes. Understanding the distinct properties of regioisomers is therefore paramount for synthetic chemists.

Synthesis of Regioisomeric Tosylates

The primary method for the synthesis of but-3-yn-2-yl and but-3-yn-1-yl 4-methylbenzenesulfonates involves the tosylation of the corresponding commercially available alcohols, but-3-yn-2-ol and but-3-yn-1-ol. The allenic regioisomer is typically formed in situ during reactions of the propargylic isomers and is often not isolated as a stable starting material.

Experimental Protocol: General Procedure for Tosylation of Alkynyl Alcohols

A solution of the respective alkynyl alcohol (1.0 equivalent) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere. Pyridine (1.5 equivalents) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents). The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Tosylation Reaction cluster_workup Workup and Purification cluster_products Products But-3-yn-2-ol But-3-yn-2-ol Reaction Stir at 0°C to rt But-3-yn-2-ol->Reaction But-3-yn-1-ol But-3-yn-1-ol But-3-yn-1-ol->Reaction TsCl_Py p-Toluenesulfonyl Chloride, Pyridine, DCM TsCl_Py->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product1 But-3-yn-2-yl 4-methylbenzenesulfonate Purification->Product1 Product2 But-3-yn-1-yl 4-methylbenzenesulfonate Purification->Product2

Spectroscopic Characterization and Comparison

The differentiation of the regioisomers is readily achieved through NMR and IR spectroscopy. The key distinguishing features are summarized in the table below.

Regioisomer Structure Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹)
This compound ~5.0 (q, CH-OTs), ~2.5 (d, ≡C-H), ~1.5 (d, CH₃)~80 (alkynyl C-H), ~75 (alkynyl C), ~70 (CH-OTs)~3300 (≡C-H), ~2100 (C≡C), ~1360 & ~1175 (S=O)
But-3-yn-1-yl 4-methylbenzenesulfonate ~4.2 (t, CH₂-OTs), ~2.5 (m, CH₂-C≡), ~2.0 (t, ≡C-H)~80 (alkynyl C-H), ~70 (alkynyl C), ~68 (CH₂-OTs)~3300 (≡C-H), ~2100 (C≡C), ~1360 & ~1175 (S=O)
Buta-2,3-dien-1-yl 4-methylbenzenesulfonate ~5.2 (q, =C=CH₂), ~4.7 (t, CH₂-OTs)~210 (central allene C), ~90 (terminal allene C), ~75 (CH₂-OTs)~1950 (C=C=C), ~1360 & ~1175 (S=O)

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Comparative Reactivity

The reactivity of these regioisomers in nucleophilic substitution reactions is markedly different, primarily due to the position of the leaving group and the nature of the unsaturation.

This compound (Secondary Propargylic Tosylate):

  • Reaction Pathways: This secondary tosylate can undergo both Sₙ2 and Sₙ1 type reactions. The Sₙ2 pathway leads to direct substitution at the propargylic carbon. However, under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), it can undergo Sₙ1 reactions, which are often accompanied by rearrangement to a more stable allenyl cation, leading to the formation of allenic products (Sₙ2' pathway).

  • With Hard Nucleophiles (e.g., Grignard reagents): Tends to favor direct Sₙ2 attack at the propargylic position.

  • With Soft Nucleophiles (e.g., organocuprates): Often leads to a mixture of propargylic and allenic substitution products, with the allenic product frequently predominating.

But-3-yn-1-yl 4-methylbenzenesulfonate (Primary Propargylic Tosylate):

  • Reaction Pathways: As a primary tosylate, it strongly favors the Sₙ2 pathway. Sₙ1 reactions are highly disfavored due to the instability of the primary carbocation.

  • Reactivity: Generally more reactive in Sₙ2 reactions than its secondary counterpart due to reduced steric hindrance. It almost exclusively yields the propargylic substitution product.

Buta-2,3-dien-1-yl 4-methylbenzenesulfonate (Primary Allenic Tosylate):

  • Formation and Reactivity: This isomer is typically formed as a reactive intermediate from the rearrangement of the propargylic tosylate. As a primary tosylate itself, it is susceptible to Sₙ2 attack by nucleophiles. Reactions at the terminal carbon of the allene can also occur.

Reactivity_Pathways cluster_reactants Reactants Secondary_Ts But-3-yn-2-yl Tosylate SN2 Sₙ2 Secondary_Ts->SN2 Strong Nu⁻ SN1_SN2prime Sₙ1 / Sₙ2' Secondary_Ts->SN1_SN2prime Weak Nu⁻ Polar Protic Solvent Primary_Ts But-3-yn-1-yl Tosylate Primary_Ts->SN2 Strong/Weak Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2 Nucleophile->SN1_SN2prime Propargyl_Product_Sec Propargylic Substitution SN2->Propargyl_Product_Sec Propargyl_Product_Pri Propargylic Substitution SN2->Propargyl_Product_Pri Allenic_Product Allenic Substitution SN1_SN2prime->Allenic_Product

Conclusion and Recommendations for Researchers

The choice between this compound and its regioisomers is a critical decision in synthetic design.

  • For the synthesis of chiral propargylic compounds via Sₙ2 reactions with retention of the alkyne moiety, the primary tosylate (but-3-yn-1-yl 4-methylbenzenesulfonate) is the preferred reagent due to its high regioselectivity and reactivity.

  • The secondary tosylate (this compound) offers access to both propargylic and allenic structures . The reaction outcome can be tuned by the choice of nucleophile and reaction conditions. This makes it a valuable substrate for creating molecular diversity.

  • The allenic tosylate is a key intermediate in the formation of allenic products and should be considered when designing syntheses targeting this functionality.

It is recommended that researchers carefully consider the desired product and choose the appropriate regioisomer accordingly. For novel applications, a preliminary screen of reaction conditions with the secondary tosylate is advisable to determine the product distribution. The spectroscopic data provided in this guide will be instrumental in the characterization of the resulting products.

References

A Tale of Two Cycloadditions: A Comparative Guide to CuAAC and Thermal Huisgen Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, the creation of triazole rings through the cycloaddition of azides and alkynes stands as a cornerstone transformation with profound implications for drug discovery, materials science, and bioconjugation. Two primary methods dominate this landscape: the classic thermal Huisgen 1,3-dipolar cycloaddition and its more contemporary, copper-catalyzed counterpart (CuAAC). This guide provides a comprehensive comparison of these two powerful reactions, offering researchers the insights needed to select the optimal method for their specific applications.

At a Glance: Key Differences in Performance

The choice between the thermal Huisgen cycloaddition and CuAAC often hinges on the desired reaction speed, regioselectivity, and tolerance for reaction conditions. The copper-catalyzed variant generally offers significant advantages in terms of efficiency and specificity.

ParameterThermal Huisgen CycloadditionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Rate Slow (hours to days)Extremely fast (minutes to hours), with rate enhancements of up to 10⁷-fold compared to the thermal reaction.[1][2]
Reaction Temperature High (typically 80-120°C or higher)[1]Mild (often room temperature)
Regioselectivity Poor; generally produces a mixture of 1,4- and 1,5-regioisomers.[1][3][4]Excellent; exclusively yields the 1,4-regioisomer.[3]
Yields Variable, often moderate to good.Consistently high to near-quantitative yields.[1]
Substrate Scope Broad, but can be limited by the thermal stability of substrates.Very broad, with high tolerance for a wide range of functional groups.
Catalyst NoneCopper(I) source (e.g., CuI, or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate).
Solvents Typically high-boiling organic solvents.Wide range of solvents, including aqueous media, making it suitable for biological applications.[5]
Side Reactions Potential for decomposition of thermally sensitive substrates.Minimal side product formation.

The Underlying Mechanisms: A Tale of Two Pathways

The stark differences in the performance of these two reactions stem from their fundamentally different mechanistic pathways.

G Reaction Pathways: Thermal Huisgen vs. CuAAC cluster_0 Thermal Huisgen Cycloaddition cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_T Azide TS_T Concerted Transition State Azide_T->TS_T Alkyne_T Alkyne Alkyne_T->TS_T Mixture Mixture of 1,4- and 1,5-Triazoles TS_T->Mixture High Temp. Azide_C Azide Cu_Acetylide Copper Acetylide Intermediate Azide_C->Cu_Acetylide + Azide Alkyne_C Terminal Alkyne Alkyne_C->Cu_Acetylide + Cu(I) Cu Cu(I) Catalyst Product_C 1,4-Regioisomer Triazole Cu_Acetylide->Product_C Stepwise Cyclization

Figure 1. A simplified comparison of the reaction pathways for the thermal Huisgen cycloaddition and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The thermal Huisgen cycloaddition proceeds through a concerted [3+2] cycloaddition mechanism. This means that the new bonds are formed in a single transition state without the formation of any intermediates. This concerted nature, however, has a high activation energy, necessitating elevated temperatures to overcome this barrier. The lack of a directing catalyst results in poor regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted triazoles.[3][4]

In contrast, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) follows a stepwise, catalytic cycle. The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the 1,4-disubstituted triazole product and regeneration of the Cu(I) catalyst. This catalytic pathway dramatically lowers the activation energy, allowing the reaction to proceed rapidly at room temperature with exquisite control over the regiochemical outcome, exclusively forming the 1,4-isomer.[3]

Experimental Protocols

General Protocol for Thermal Huisgen 1,3-Dipolar Cycloaddition

Materials:

  • Azide derivative

  • Alkyne derivative

  • High-boiling point solvent (e.g., toluene, xylene, or DMF)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Heating source (e.g., oil bath)

Procedure:

  • In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen high-boiling point solvent. The concentration will depend on the specific substrates but is typically in the range of 0.1-1.0 M.

  • If using a round-bottom flask, equip it with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon). If using a sealed tube, ensure it is properly sealed.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C or higher) using an oil bath.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). Reaction times can vary from several hours to days. For example, a reaction between a specific azide and alkyne at 98°C was reported to take 18 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to separate the regioisomeric products and any unreacted starting materials.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide derivative

  • Terminal alkyne derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, or DMF)

  • Reaction vessel (e.g., vial or round-bottom flask)

Procedure:

  • In a reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.1 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of water and t-butanol).

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).

  • In another separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • To the solution of the azide and alkyne, add the copper(II) sulfate solution (typically 1-5 mol%).

  • Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few minutes to a few hours. Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Upon completion, the reaction mixture can be worked up in several ways depending on the product's properties. For example, the product may precipitate and can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified, if necessary, by column chromatography or recrystallization. In many cases, the product is obtained in high purity without the need for extensive purification.

Conclusion: Choosing the Right Tool for the Job

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has largely superseded the thermal Huisgen cycloaddition in many applications due to its superior efficiency, mild reaction conditions, and exceptional regioselectivity. For researchers in drug development and those working with sensitive biological molecules, the biocompatibility of CuAAC in aqueous media is a significant advantage. However, the thermal Huisgen cycloaddition remains a valuable tool in specific contexts, particularly when the use of a metal catalyst is undesirable or when the synthesis of the 1,5-regioisomer is the goal, which can sometimes be favored under thermal conditions with specific substrates, although a mixture is still expected. Ultimately, a thorough understanding of the strengths and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and advance their synthetic endeavors.

References

A Comparative Guide to Catalysts for the Sonogashira Coupling of But-3-yn-2-yl Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This guide provides a comparative overview of various palladium-based catalyst systems for the Sonogashira coupling of a specific secondary propargylic tosylate, but-3-yn-2-yl tosylate. While direct comparative studies on this exact substrate are limited, this document compiles and analyzes data from reactions with structurally similar substrates, such as other propargylic compounds and aryl tosylates, to provide valuable insights for catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different palladium-based catalyst systems in Sonogashira coupling reactions relevant to the coupling of but-3-yn-2-yl tosylate. The data is compiled from various studies and highlights key parameters such as catalyst composition, reaction conditions, and yields.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1: Pd(OAc)₂ / P(p-tol)₃ [1]Aryl Bromides2-Methyl-3-butyn-2-olDBUTHF806Good to ExcellentCopper-free. Effective for a tertiary propargylic alcohol, a close structural analog.
System 2: Pd(TFA)₂ / CyPF-tBu Aryl TosylatesVarious AlkynesK₃PO₄tBuOH855-18Good to HighHighly effective for various tosylates, including non-activated ones.
System 3: PdCl₂(PPh₃)₂ [2][3]IodobenzenePhenylacetylene-Ionic Liquid55< 1HighShowed the best activity among common Pd precursors in a model reaction.
System 4: Immobilized PdCl₂(PPh₃)₂ [4]4-IodoanisolePhenylacetyleneNaOHMethanol100Continuous FlowHigh ConversionHeterogeneous catalyst suitable for continuous flow reactors, allowing for easy separation.
System 5: FibreCat® 1001 [4]4-IodoanisolePhenylacetyleneNaOHMethanol100Continuous FlowHigh ConversionA commercially available fiber-supported palladium catalyst.

Experimental Protocols

System 1: Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides[1]

A mixture of the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), and P(p-tol)₃ (6 mol %) in THF (5 mL) is treated with DBU (3 mmol). The resulting mixture is stirred at 80 °C for 6 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

System 2: General Procedure for Sonogashira Coupling of Aryl Tosylates

In a reaction vessel, the aryl tosylate (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(TFA)₂ (3 mol %), and the phosphine ligand CyPF-tBu (6 mol %) are combined with K₃PO₄ (2.0 equiv) in tBuOH. The vessel is sealed and the mixture is stirred at 85 °C for the specified time (5-18 hours). Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to yield the desired product.

System 3: Sonogashira Coupling in an Ionic Liquid[2][3]

To a solution of the iodoarene (0.5 mmol) and the alkyne (0.75 mmol) in the ionic liquid [TBP][4EtOV] (0.8 mL), the palladium catalyst PdCl₂(PPh₃)₂ (0.5 mol %) is added. The mixture is stirred at 55 °C. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether or pentane), and the ionic liquid phase containing the catalyst can be potentially recycled. The combined organic extracts are washed, dried, and concentrated to give the crude product, which is then purified.

System 4 & 5: Rapid Catalyst Screening in a Continuous Flow Reactor[4]

A solution of the aryl halide (e.g., 4-iodoanisole, 0.05 M), the alkyne (e.g., phenylacetylene, 1.2 equiv), and a base (e.g., NaOH, 3 equiv) in a suitable solvent (e.g., methanol) is prepared. This solution is then pumped through a pre-packed catalyst cartridge (e.g., immobilized PdCl₂(PPh₃)₂ or FibreCat®) in a continuous flow reactor (e.g., H-Cube®) at a set temperature (e.g., 100 °C) and flow rate. The output stream containing the product is collected, and the conversion and selectivity are determined by analytical methods like HPLC.

Reaction Mechanisms and Workflows

The Sonogashira coupling reaction can proceed through two main catalytic cycles: a palladium-catalyzed cycle and, in the traditional reaction, a copper co-catalyzed cycle. In copper-free variations, the reaction mechanism is modified.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle or direct alkynylation) Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Deprotonation (Base) CuX Cu(I)X Cu_Acetylide->CuX Transmetalation to Palladium CuX->Alkyne Copper_Free_Sonogashira Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Alkyne_Complex π-Alkyne Complex PdII_Aryl->Pd_Alkyne_Complex Coordination PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Pd_Alkyne_Complex->PdII_Alkynyl Deprotonation (Base) Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Alkyne R-C≡C-H Alkyne->Pd_Alkyne_Complex Base Base Base->Pd_Alkyne_Complex Experimental_Workflow start Start reactants Combine Reactants: - But-3-yn-2-yl Tosylate - Aryl Halide/Tosylate - Palladium Catalyst - Ligand (if applicable) - Base - Solvent start->reactants reaction Reaction under Inert Atmosphere (Heat as required) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

A Comparative Guide to the Spectroscopic Validation of Allene Formation

Author: BenchChem Technical Support Team. Date: November 2025

The unique axial chirality and reactivity of allenes make them valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The unambiguous confirmation of the C=C=C functionality is a critical step in any synthetic sequence involving these moieties. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive validation of allene formation, complete with experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of allenes, with ¹³C NMR providing the most unequivocal evidence.

¹³C NMR Spectroscopy

The hallmark of an allene in a ¹³C NMR spectrum is the resonance of the central sp-hybridized carbon atom (Cα). This signal appears in a highly deshielded region of the spectrum, typically between 200 and 220 ppm, a range often associated with carbonyl carbons.[1][2][3] This distinct chemical shift is a primary indicator of successful allene formation.[1][4] The terminal sp²-hybridized carbons (Cβ) of the allene unit resonate further upfield, generally in the range of 70-100 ppm.[2][5]

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons attached to the terminal carbons of the allene (allenic protons) typically appear in the range of 4.5 to 6.5 ppm.[1][3] These signals are often multiplets due to long-range coupling between protons on opposite ends of the allene moiety.

Comparison with Common Precursors and Isomers

The successful formation of an allene can be confirmed by comparing the obtained NMR data with the expected signals for common starting materials (e.g., propargylic alcohols/halides) or potential isomeric byproducts (e.g., alkynes).

Functional Group ¹³C NMR Chemical Shift (ppm) ¹H NMR Chemical Shift (ppm)
Allene (C=C=C) Central C (sp): 200-220[1][2][3] Terminal C (sp²): 70-100[2]4.5-6.5[1][3]
Alkyne (C≡C) 65-90Terminal: 2.0-3.0[3]
Alkene (C=C) 100-1504.5-6.5[6]
Infrared (IR) Spectroscopy: A Rapid Diagnostic Check

IR spectroscopy offers a quick and straightforward method for identifying the characteristic vibrational modes of the allene functional group. The most diagnostic absorption is the asymmetric C=C=C stretching band, which appears in a relatively uncongested region of the spectrum, typically between 1900 and 1980 cm⁻¹.[7] This peak is often strong and sharp. A weaker, symmetric stretching band may sometimes be observed around 1060-1070 cm⁻¹.

Comparative IR Data

Functional Group Characteristic IR Absorption (cm⁻¹)
Allene (C=C=C) Asymmetric Stretch: 1900-1980[7]
Alkyne (C≡C) Stretch: 2100-2260[8]
Alkene (C=C) Stretch: 1620-1680[8][9]
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

While not as structurally definitive for the allene moiety itself as NMR or IR, mass spectrometry is crucial for confirming the molecular weight of the synthesized compound. The fragmentation patterns of allenes can also provide supporting structural evidence. Allenes typically show a prominent molecular ion peak.[10][11] Common fragmentation pathways include allylic cleavage, which is often the most prevalent, and McLafferty rearrangement if a γ-hydrogen is present.[10][11]

Experimental Protocols

General Protocol for Allene Synthesis from a Propargylic Alcohol

A common and stereospecific method for synthesizing allenes involves the reduction of propargylic alcohols.[12][13]

  • Reaction Setup: To a solution of the propargylic alcohol in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen), add an equimolar amount of a base (e.g., n-butyllithium or a Grignard reagent) at a reduced temperature (e.g., -78 °C) to form the corresponding alkoxide.

  • Reduction: Add a solution of a suitable reducing agent, such as Cp₂Zr(H)Cl (Schwartz's reagent), to the reaction mixture.[13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), staining with a potassium permanganate solution, which is effective for visualizing allenes.[14]

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., MgSO₄). After filtration and concentration under reduced pressure, purify the crude product by column chromatography on silica gel.

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified allene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Transfer the solution to an NMR tube for analysis.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Allene_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis start Propargylic Alcohol deprotonation Deprotonation (Base) start->deprotonation reduction Reduction (e.g., Schwartz's Reagent) deprotonation->reduction quench Quench Reaction reduction->quench extract Extraction quench->extract purify Column Chromatography extract->purify nmr NMR ('H, '³C) purify->nmr ir IR purify->ir ms Mass Spec. purify->ms

Caption: Workflow for the synthesis and spectroscopic validation of allenes.

Spectroscopic_Validation_of_Allene cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Allene Allene Moiety (C=C=C) C13_NMR ¹³C NMR: Central C: 200-220 ppm Allene->C13_NMR Definitive H1_NMR ¹H NMR: Protons: 4.5-6.5 ppm Allene->H1_NMR Supportive IR_Spec Asymmetric Stretch: ~1950 cm⁻¹ Allene->IR_Spec Diagnostic MS_Spec Molecular Ion Peak (M+) Allene->MS_Spec Confirmatory

Caption: Key spectroscopic signatures for the validation of allene formation.

References

A Comparative Study of Different Bases for the Synthesis of But-3-yn-2-yl Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different bases used in the synthesis of but-3-yn-2-yl tosylate, a valuable building block in organic synthesis. We present a detailed examination of reaction conditions and outcomes, supported by experimental data, to aid in the selection of the most suitable methodology.

The conversion of alcohols to tosylates is a fundamental transformation in organic chemistry, rendering the hydroxyl group a better leaving group for subsequent nucleophilic substitution or elimination reactions. The choice of base in this reaction is crucial as it can significantly influence the reaction rate, yield, and purity of the desired product. In this guide, we compare the use of two common bases, Pyridine and a combination of Triethylamine (TEA) with a catalytic amount of 4-Dimethylaminopyridine (DMAP), for the tosylation of the secondary alkynyl alcohol, but-3-yn-2-ol.

Comparative Performance of Bases

The selection of a suitable base for the tosylation of but-3-yn-2-ol is critical for achieving optimal results. Below is a summary of the quantitative data for the synthesis of but-3-yn-2-yl tosylate using two different base systems.

ParameterMethod A: PyridineMethod B: Triethylamine (TEA) & DMAP (catalytic)
Base PyridineTriethylamine (TEA)
Catalyst None4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to 15 °C
Reaction Time 12 hours12.5 hours
Yield Moderate (Specific yield not reported)High (Specific yield not reported, but generally high for this method)[1][2]
Work-up Aqueous work-upAqueous work-up with NaHCO3 wash

Note: While specific yields for the synthesis of but-3-yn-2-yl tosylate were not found in the literature, the protocols provided are based on well-established methods for the tosylation of secondary alcohols. Method B, employing a catalytic amount of DMAP, is generally reported to proceed with higher efficiency.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of but-3-yn-2-yl tosylate using the two different base systems.

Method A: Synthesis of But-3-yn-2-yl Tosylate using Pyridine

This protocol is adapted from general procedures for the tosylation of alcohols using pyridine.[3]

Materials:

  • But-3-yn-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of but-3-yn-2-ol (1.0 eq.) in anhydrous dichloromethane (10 volumes) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.).

  • To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude but-3-yn-2-yl tosylate.

  • Purify the crude product by column chromatography on silica gel.

Method B: Synthesis of But-3-yn-2-yl Tosylate using Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)

This protocol is adapted from a general and efficient procedure for the tosylation of alcohols.[1][2]

Materials:

  • But-3-yn-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of but-3-yn-2-ol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (0.2 eq.) in anhydrous dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of p-toluenesulfonyl chloride (1.5 eq.) in anhydrous dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Separate the organic phase and wash it with a saturated solution of NaHCO3 (2 x 10 mL) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford the desired but-3-yn-2-yl tosylate.

Reaction Pathway and Experimental Workflow

The synthesis of but-3-yn-2-yl tosylate proceeds via the nucleophilic attack of the hydroxyl group of but-3-yn-2-ol on the sulfur atom of p-toluenesulfonyl chloride. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. In the case of Method B, DMAP acts as a nucleophilic catalyst, accelerating the reaction.

experimental_workflow start Start reactants But-3-yn-2-ol + p-Toluenesulfonyl Chloride start->reactants base_addition Add Base (Pyridine or TEA/DMAP) reactants->base_addition reaction Reaction (0°C to RT) base_addition->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product But-3-yn-2-yl Tosylate purification->product

Caption: General experimental workflow for the synthesis of but-3-yn-2-yl tosylate.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling But-3-yn-2-yl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of but-3-yn-2-yl 4-methylbenzenesulfonate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 53487-52-8

  • Molecular Formula: C₁₁H₁₂O₃S

Hazard Summary: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Primary Hazards: Irritant.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use
Eye and Face Protection Safety Goggles and Face ShieldWear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing or explosion.
Hand Protection Chemical-Resistant GlovesUse gloves made of nitrile or neoprene for protection against splashes. For prolonged contact, consider heavier-duty gloves. Always inspect gloves for tears or holes before use and dispose of them immediately after contact with the chemical.
Respiratory Protection Air-Purifying RespiratorIn a well-ventilated area or a chemical fume hood, a respirator may not be required. If the substance is handled outside of a fume hood or if there is a risk of aerosol generation, an air-purifying respirator with an organic vapor cartridge is recommended. Ensure proper fit and NIOSH approval.
Body Protection Laboratory Coat and ApronA flame-resistant lab coat should be worn and fully buttoned. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Foot Protection Closed-Toe ShoesWear sturdy, closed-toe shoes that cover the entire foot.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps from preparation to waste management.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure the Chemical prep_materials->handling_weigh Proceed to Handling handling_reaction Perform the Reaction handling_weigh->handling_reaction handling_monitor Monitor the Reaction handling_reaction->handling_monitor cleanup_decontaminate Decontaminate Glassware handling_monitor->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_waste Collect Waste in a Labeled Container cleanup_wash->disposal_waste Proceed to Disposal disposal_store Store Waste in a Designated Area disposal_waste->disposal_store disposal_pickup Arrange for Professional Waste Pickup disposal_store->disposal_pickup

Workflow for Safe Handling and Disposal

Experimental Protocols:

Handling Procedure:

  • Preparation: Before handling the chemical, ensure you are wearing all the required PPE as detailed in the table above. All work should be conducted in a properly functioning chemical fume hood.

  • Weighing and Transfer: Carefully weigh or measure the required amount of this compound. Avoid creating dust or aerosols. Use appropriate tools for transfer (e.g., spatula, powder funnel).

  • Reaction Setup: Add the chemical to the reaction vessel slowly and in a controlled manner. Ensure the reaction setup is secure and properly assembled.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.

Disposal Plan:

  • Waste Collection: All waste materials containing this compound, including contaminated consumables (gloves, paper towels), should be collected in a clearly labeled, sealed, and compatible waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless it is chemically compatible. Sulfonate esters should generally be disposed of as organic waste.

  • Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.